1-Iodonon-1-en-3-yne
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
919123-77-6 |
|---|---|
Molecular Formula |
C9H13I |
Molecular Weight |
248.10 g/mol |
IUPAC Name |
1-iodonon-1-en-3-yne |
InChI |
InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
InChI Key |
RZIWREKZDVYQJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC=CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-iodonon-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthetic approaches toward 1-iodonon-1-en-3-yne, a valuable intermediate in organic synthesis. Due to the absence of a directly published protocol for this specific molecule, this document outlines the most plausible synthetic strategies based on established and analogous chemical transformations. The proposed routes leverage well-documented reactions such as Sonogashira or Negishi couplings and regioselective hydroiodination. Experimental methodologies are provided based on similar transformations found in the literature, alongside tabulated data for comparable reactions to offer expected yields and conditions.
Introduction
This compound is a conjugated enyne featuring a vinyl iodide moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to its utility in a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities. The vinyl iodide group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a valuable building block for the synthesis of complex molecular architectures.
Proposed Synthetic Pathways
Two primary retrosynthetic pathways are proposed for the synthesis of this compound. The first involves a two-step sequence commencing with the formation of the enyne backbone followed by iodination. The second, more direct route, involves a one-step cross-coupling reaction using a pre-iodinated starting material.
Caption: Proposed synthetic pathways to this compound.
Route A: Two-Step Synthesis via an Enyne Intermediate
This approach first constructs the carbon skeleton of the target molecule, followed by the introduction of the iodine atom.
Step 1: Synthesis of Non-1-en-3-yne
The initial step involves the formation of the conjugated enyne, non-1-en-3-yne, through a palladium-catalyzed cross-coupling reaction. The Sonogashira coupling is a highly effective method for this transformation.
Caption: Workflow for the Sonogashira coupling to form non-1-en-3-yne.
Experimental Protocol (Analogous to Sonogashira Coupling of Vinyl Halides with Terminal Alkynes)
-
To a stirred solution of vinyl bromide (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) are added 1-pentyne (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) cocatalyst like CuI (0.04 eq).
-
An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq), is then added.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford non-1-en-3-yne.
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature | Yield (%) | Reference |
| Vinyl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | Room Temp. | 85-95 | [1][2] |
| (E)-1-Iodo-1-hexene | 1-Hexyne | Pd(PPh₃)₄ / CuI / n-BuNH₂ | Benzene | Room Temp. | 91 | [3] |
| Vinyl Iodide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | THF | Room Temp. | 90 | [4] |
Step 2: Regioselective Hydroiodination of Non-1-en-3-yne
The second step involves the addition of hydrogen iodide (HI) across the terminal double bond of non-1-en-3-yne to yield the desired this compound. Achieving high regioselectivity is crucial to avoid the formation of the 2-iodo isomer. The use of in situ generated HI can provide milder reaction conditions and improved selectivity.
Experimental Protocol (Analogous to Regio- and Stereoselective Hydroiodination of Alkynes) [5]
-
In a two-chambered reaction vessel under a nitrogen atmosphere, non-1-en-3-yne (1.0 eq) is dissolved in toluene in chamber B.
-
In chamber A, triethylsilane (HSiEt₃, 2.0 eq) is added, and the solution is cooled to -78 °C.
-
Iodine (I₂, 2.0 eq) is then added to chamber A at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred in the dark for 3 hours. During this time, HI is generated in situ and reacts with the enyne in chamber B.
-
The reaction in chamber B is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with 10% aqueous sodium thiosulfate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield this compound.
| Substrate | Reagents | Solvent | Temperature | Yield (%) | Regioselectivity | Reference |
| 1-Phenyl-1-propyne | HSiEt₃, I₂ | Toluene | -78 °C to rt | 93 | >99:1 (E-isomer) | [5] |
| 1-Octyne | [Rh(CO)₂(acac)], PCy₃, I₂, H₂ | DCE | Room Temp. | 85 | Markovnikov | [6] |
| Phenylacetylene | HI (generated in situ) | Toluene | Room Temp. | High | Markovnikov | [7] |
Route B: One-Step Synthesis via Cross-Coupling
This more convergent approach directly assembles the target molecule by coupling a vinyl iodide with a terminal alkyne derivative. A Negishi coupling, which utilizes an organozinc reagent, is a suitable reaction for this purpose due to its high functional group tolerance and generally high yields.
Caption: Workflow for the Negishi coupling to form this compound.
Experimental Protocol (Analogous to Negishi Coupling of Alkenyl Halides with Alkynylzinc Reagents)
-
Preparation of the Alkynylzinc Reagent: 1-Pentyne (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (1.0 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes. A solution of anhydrous zinc chloride (1.1 eq) in THF is then added, and the mixture is allowed to warm to room temperature and stirred for 1 hour to form the 1-pentynylzinc chloride reagent.
-
Coupling Reaction: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and 1-iodoethene (1.1 eq) are dissolved in anhydrous THF.
-
The freshly prepared solution of 1-pentynylzinc chloride is then transferred to the flask containing the catalyst and 1-iodoethene via cannula.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 4-12 hours, with progress monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel affords this compound.
| Alkenyl Halide | Organozinc Reagent | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| (E)-1-Iodo-1-octene | Phenylethynylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. | 94 | [8] |
| Aryl Iodide | Alkynylzinc bromide | Pd(OAc)₂ / SPhos | THF | 60 °C | 80-95 | [9] |
| Vinyl Iodide | Alkylzinc iodide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 °C | 70-90 | [8] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regio- and Stereoselective Hydroiodination of Internal Alkynes with Ex Situ-Generated HI [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Rhodium‐Catalyzed Anti‐Markovnikov Transfer Hydroiodination of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives [organic-chemistry.org]
An In-depth Technical Guide to the Structural Analysis of 1-Iodonon-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the novel compound 1-Iodonon-1-en-3-yne. Due to the limited availability of specific experimental data in publicly accessible databases and literature, this document outlines the expected analytical results based on the known chemical structure and provides generalized experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the study and potential application of this and related molecules.
Molecular Structure and Properties
This compound is a polyunsaturated organic compound with a molecular formula of C₉H₁₃I.[1] Its structure features a nine-carbon chain containing a terminal vinyl iodide, a conjugated triple bond, and a saturated alkyl tail. The presence of these functional groups dictates its chemical reactivity and spectroscopic properties.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃I | [1] |
| Molecular Weight | ~248.1 g/mol | [1] |
| CAS Number | 919123-77-6, 85612-95-9 | [1][2] |
Predicted Spectroscopic Data for Structural Elucidation
The structural analysis of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinylic, allylic, and aliphatic protons. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (CHI=) | 6.0 - 6.5 | Doublet | ~7-10 (trans), ~1-3 (cis) |
| H-2 (=CH-) | 5.5 - 6.0 | Doublet of triplets | ~7-10 (trans), ~1-3 (cis), ~2-3 (allylic) |
| H-5 (-CH₂-C≡) | 2.2 - 2.5 | Triplet | ~7 |
| H-6 to H-8 (-CH₂-) | 1.2 - 1.6 | Multiplets | - |
| H-9 (-CH₃) | 0.8 - 1.0 | Triplet | ~7 |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The presence of the alkyne, alkene, and alkyl regions will be characteristic.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (CHI=) | 75 - 85 |
| C-2 (=CH-) | 135 - 145 |
| C-3 (-C≡) | 80 - 90 |
| C-4 (≡C-) | 70 - 80 |
| C-5 (-CH₂-C≡) | 18 - 25 |
| C-6 to C-8 (-CH₂-) | 20 - 35 |
| C-9 (-CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (alkyne, terminal) | Not applicable |
| C≡C stretch (internal alkyne) | 2100 - 2260 (weak) |
| C=C stretch (alkene) | 1620 - 1680 |
| C-H stretch (alkene) | 3010 - 3095 |
| C-H stretch (alkane) | 2850 - 2960 |
| C-I stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | m/z | Comments |
| [M]⁺ | 248 | Molecular ion |
| [M-I]⁺ | 121 | Loss of iodine radical |
| [C₄H₉]⁺ | 57 | Fragmentation of the alkyl chain |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound, based on standard organic chemistry methodologies.
Synthesis of this compound
A plausible synthetic route would involve the hydroiodination of a suitable enyne precursor.
Materials:
-
Non-1-en-3-yne
-
Hydriodic acid (HI) or a source of I⁺
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve non-1-en-3-yne in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of the iodinating agent (e.g., a solution of HI in the same solvent).
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration.
IR Spectroscopy:
-
Obtain the IR spectrum of a thin film of the purified compound on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) using an FTIR spectrometer.
Mass Spectrometry:
-
Introduce a dilute solution of the purified compound into a mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the structural analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for synthesis and analysis.
References
An In-depth Technical Guide to the Spectroscopic Data of 1-Iodonon-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-iodonon-1-en-3-yne. Due to the limited availability of experimental data in public literature, this document leverages predictive models and established spectroscopic principles to offer a robust dataset for researchers. It includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed, plausible experimental protocols for its synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift models and fragmentation patterns for analogous structures.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is detailed below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | 6.30 | Doublet | 7.2 |
| H-2 | 6.85 | Doublet of Triplets | 7.2, 1.5 |
| H-5 | 2.25 | Triplet | 7.0 |
| H-6 | 1.50 | Sextet | 7.0 |
| H-7 | 1.35 | Sextet | 7.2 |
| H-8 | 1.30 | Sextet | 7.4 |
| H-9 | 0.90 | Triplet | 7.4 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is presented below. Chemical shifts (δ) are reported in ppm relative to TMS.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 | 85.0 |
| C-2 | 138.0 |
| C-3 | 88.0 |
| C-4 | 82.0 |
| C-5 | 19.5 |
| C-6 | 31.0 |
| C-7 | 28.0 |
| C-8 | 22.5 |
| C-9 | 14.0 |
Predicted Infrared (IR) Spectroscopy Data
The following table outlines the expected characteristic infrared absorption bands for this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (sp²) | Stretch | ~ 3080 | Medium |
| C-H (sp³) | Stretch | 2850 - 2960 | Strong |
| C≡C | Stretch | ~ 2210 | Medium-Weak |
| C=C | Stretch | ~ 1610 | Medium |
| C-I | Stretch | 500 - 600 | Strong |
Predicted Mass Spectrometry (MS) Data
The predicted major fragmentation patterns for this compound under electron ionization (EI) are listed below.
| m/z | Proposed Fragment | Notes |
| 248 | [C₉H₁₃I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine atom |
| 121 | [C₉H₁₃]⁺ | Loss of Iodine (M-127) |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 77 | [C₆H₅]⁺ | Phenyl cation (rearrangement) |
Experimental Protocols
The following sections provide detailed methodologies for the proposed synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the hydroiodination of a suitable precursor such as non-1-en-3-yne.
Reaction: CH₂(CH₂)₄C≡CCH=CH₂ + HI → CH₂(CH₂)₄C≡CCH=CHI
Materials:
-
Non-1-en-3-yne (1.0 eq)
-
Hydriodic acid (57% in water, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of non-1-en-3-yne in dichloromethane at 0 °C is slowly added hydriodic acid.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched by the addition of saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts are referenced to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H NMR; CDCl₃: δ 77.16 ppm for ¹³C NMR).
Infrared Spectroscopy:
-
IR spectra are recorded on an FT-IR spectrometer.
-
A thin film of the neat compound is placed on a NaCl plate for analysis.
-
Data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry:
-
Mass spectra are obtained using a mass spectrometer with electron ionization (EI) at 70 eV.
-
The sample is introduced via direct infusion or gas chromatography.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Data Correlation
Caption: Correlation of structure with predicted NMR shifts.
The Reactivity Profile of 1-Iodonon-1-en-3-yne: An In-Depth Technical Guide
For correspondence: --INVALID-LINK--
Abstract
1-Iodonon-1-en-3-yne is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a vinyl iodide and a conjugated enyne system. This arrangement allows for a diverse range of chemical transformations, making it a valuable building block in organic synthesis, particularly in the construction of complex natural products and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its participation in cross-coupling reactions, cycloadditions, and nucleophilic additions. Detailed experimental protocols for key transformations, quantitative data from representative reactions, and visualizations of reaction mechanisms are presented to serve as a resource for researchers, scientists, and professionals in drug development.
Introduction: Structural Features and General Reactivity
This compound, with the chemical formula C₉H₁₃I, features a nine-carbon chain containing a carbon-carbon double bond at the 1-position and a carbon-carbon triple bond at the 3-position. The presence of an iodine atom on the first carbon of the double bond (a vinyl iodide) is a key feature that dictates much of its reactivity. The conjugated enyne system, where the double and triple bonds are separated by a single bond, allows for extended π-conjugation, influencing the molecule's electronic properties and reactivity.
The primary modes of reactivity for this compound can be categorized as follows:
-
Palladium-Catalyzed Cross-Coupling Reactions: The vinyl iodide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Sonogashira, Stille, Suzuki, and Heck couplings. These reactions are powerful tools for the formation of new carbon-carbon bonds.
-
Cycloaddition Reactions: The enyne system can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, providing access to a range of heterocyclic structures.
-
Nucleophilic Addition Reactions: The electron-deficient nature of the conjugated system makes it susceptible to nucleophilic attack, particularly Michael-type additions.
This guide will delve into the specifics of each of these reaction classes, providing detailed information for their practical application.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a prime substrate for these transformations due to the high reactivity of the carbon-iodine bond.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][3] This reaction is particularly useful for the synthesis of conjugated enynes and polyynes, which are common motifs in natural products.[4][5]
Reaction Scheme:
Caption: General scheme of the Sonogashira coupling reaction.
Catalytic Cycle:
Caption: Catalytic cycle for the Sonogashira coupling.
Quantitative Data:
| Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (3E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | RT | 1 | ~90 | [6] |
| 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | 100 | 10 | High | [7] |
| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | Triethylamine | RT | 1.5 | High | [8] |
Experimental Protocol (General Procedure for Sonogashira Coupling of a Vinyl Iodide): [7]
-
To a solution of the vinyl iodide (1.0 eq) in a suitable solvent (e.g., THF or an amine solvent like triethylamine) at room temperature is added sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), copper(I) iodide (0.025 eq), an amine base (e.g., diisopropylamine or triethylamine, 7.0 eq), and the terminal alkyne (1.1 eq).
-
The reaction mixture is stirred at room temperature for a specified time (typically 1-3 hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is diluted with an organic solvent (e.g., diethyl ether) and filtered through a pad of celite, washing with the same solvent.
-
The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the coupled product.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[9] It is a versatile method for C-C bond formation and is tolerant of a wide variety of functional groups. Vinyl iodides are common coupling partners in Stille reactions.[9]
Reaction Scheme:
Caption: General scheme of the Stille coupling reaction.
Catalytic Cycle:
Caption: Catalytic cycle for the Stille coupling.
Quantitative Data:
Specific examples for this compound are not readily found. Below are representative conditions for Stille couplings involving vinyl iodides.
| Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vinyl Iodide | Vinyltributylstannane | Pd(PPh₃)₄ (5) | THF | 65 | 16 | 70-90 | General Protocol |
| Aryl Iodide | Alkynylstannane | Pd₂(dba)₃ (2.5) / PPh₃ (10) | NMP | 80 | 2 | 85-95 | General Protocol |
Experimental Protocol (General Procedure for Stille Coupling of a Vinyl Iodide):
-
A mixture of the vinyl iodide (1.0 eq), the organostannane (1.1-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable anhydrous solvent (e.g., THF, DMF, or toluene) is prepared under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature (typically 60-100 °C) and stirred for the required time, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is washed with water and brine. To remove tin byproducts, a workup with a saturated aqueous solution of potassium fluoride is often employed, which precipitates the tin salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to give the coupled product.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate in the presence of a base.[10][11][12] This reaction is widely used due to the stability and low toxicity of the boron reagents.
Reaction Scheme:
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Synthesis of natural products with polycyclic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 7. scribd.com [scribd.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Whitepaper: The Discovery and Development of Novel Enyne Compounds in Modern Drug Discovery
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Emergence of Enyne Scaffolds in Medicinal Chemistry
The enyne moiety, a functional group characterized by a conjugated system of a carbon-carbon double bond and a carbon-carbon triple bond, has garnered significant attention in the field of medicinal chemistry. These structures are present in a variety of biologically active natural products and have become crucial building blocks in the synthesis of complex pharmaceutical agents.[1] The unique electronic and structural properties of enynes make them valuable for developing targeted therapies.
Enyne derivatives have demonstrated a wide spectrum of biological activities, including potent anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Their ability to interact with various biological targets has made them promising candidates for the development of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel enyne compounds, with a focus on their potential as kinase inhibitors in cancer and inflammation-related pathologies.
Synthetic Methodologies: The Sonogashira Coupling
A cornerstone in the synthesis of enyne compounds is the Sonogashira cross-coupling reaction. This method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6]
Quantitative Data on Enyne Synthesis
The efficiency of enyne synthesis is critical for its application in drug discovery. The following table summarizes representative yields from various Sonogashira coupling reactions.
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 95 | [3] |
| 2 | 4-Iodobiphenyl | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | 92 | [7] |
| 3 | 6-Bromo-1-(phenylsulfonyl)-1H-indole | Phenylacetylene | NiCl₂ / 1,10-phenanthroline | 85 | [7] |
Detailed Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling
This protocol details a nickel-catalyzed cross-coupling of a terminal alkyne with an aryl iodide to construct a C(sp²)–C(sp) bond, a common method for synthesizing enyne derivatives.[7]
Materials:
-
Nickel(II) dichloride (NiCl₂)
-
1,10-Phenanthroline
-
Degassed N,N-dimethylacetamide (DMAc)
-
4-Iodobiphenyl (Aryl Halide)
-
Phenylacetylene (Terminal Alkyne)
-
Potassium Phosphate (K₃PO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a 15 mL single-neck flask, add nickel(II) dichloride (0.05 mmol, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.00 mL).[7]
-
Stir the resulting mixture in a nitrogen-filled glovebox at 25°C for 30 minutes.[7]
-
Add 4-iodobiphenyl (0.50 mmol), phenylacetylene (0.75 mmol), and K₃PO₄ (1.00 mmol) to the flask.[7]
-
Seal the flask and stir the reaction mixture at 60°C for 48 hours.[7]
-
After cooling to room temperature, quench the reaction with water (10 mL) and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired enyne compound.
-
Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
Biological Activity of Novel Enyne Compounds
Enyne-containing compounds have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer and inflammatory diseases.
Anticancer Activity of Enyne Derivatives
The following table summarizes the in-vitro anticancer activity of representative enyne compounds against various human tumor cell lines, with data presented as IC₅₀ (half-maximal inhibitory concentration) or growth inhibition percentage.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) or % Inhibition | Reference |
| Enediyne 9d | MOLT-4 | Leukemia | 40% at 10 µM | [2] |
| Enediyne 9d | HL-60 | Leukemia | 43% at 10 µM | [2] |
| Lembehyne B Analog 19 | Jurkat | T-cell leukemia | 15.3 µM | [8] |
| Lembehyne B Analog 20a | K562 | Myelogenous leukemia | 12.5 µM | [8] |
| Pygmaeocin B (5) | HT29 | Colon Cancer | 6.69 µg/mL | [9] |
| Compound 13 | NCI-H526 | Small-Cell Lung Cancer | < 0.1 µM | [10] |
Anti-Inflammatory Activity of Enyne-Related Scaffolds
Enyne and related compounds also exhibit potent anti-inflammatory properties, primarily through the inhibition of inflammatory mediators and pathways.
| Compound | Assay | Target/Mediator | IC₅₀ | Reference |
| Isonicotinate 5 | ROS Production | Reactive Oxygen Species | 1.42 µg/mL | [11] |
| MAK01 | COX-1 Inhibition | Cyclooxygenase-1 | 314 µg/mL | [12] |
| MAK01 | COX-2 Inhibition | Cyclooxygenase-2 | 130 µg/mL | [12] |
| MAK01 | 5-LOX Inhibition | 5-Lipoxygenase | 105 µg/mL | [12] |
| Kaurene Derivative 28 | NO Production | Nitric Oxide | 2-10 µM | [13] |
| Pygmaeocin B (5) | NO Production | Nitric Oxide | 33.0 ng/mL | [9] |
Mechanism of Action: Targeting Signaling Pathways
A key mechanism through which enyne compounds exert their anticancer effects is the inhibition of signaling pathways crucial for tumor growth and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[14]
The MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces signals from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis.[15] Dysregulation of this pathway is a hallmark of many cancers.[16]
Figure 1: Inhibition of the MAPK signaling pathway by a novel enyne compound.
A Modern Workflow for Novel Enyne Compound Discovery
The discovery of new bioactive enyne compounds follows a structured, multi-stage workflow that integrates chemical synthesis, computational modeling, and biological evaluation.[17][18] This process is designed to efficiently identify and optimize lead candidates for preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. kmc.du.ac.in [kmc.du.ac.in]
- 3. scribd.com [scribd.com]
- 4. Synthesis and anticancer activity of 13-membered cyclic enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-Diyne Derivatives of Lembehyne B with Antitumor and Neuritogenic Activity [mdpi.com]
- 9. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of MAPK kinase signaling pathways suppressed renal cell carcinoma growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Stability of Haloalkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haloalkynes have emerged as versatile and powerful building blocks in modern organic synthesis, finding application in the construction of complex molecular architectures relevant to pharmaceuticals and materials science.[1][2] Their unique reactivity, stemming from the polarized carbon-halogen bond adjacent to a carbon-carbon triple bond, makes a thorough understanding of their stability paramount for predictable and efficient synthetic design. This technical guide provides a comprehensive overview of the theoretical principles governing haloalkyne stability, supported by computational data, and outlines experimental protocols for their evaluation. Key factors influencing stability are discussed, and logical workflows for their analysis are presented.
Theoretical Stability of Haloalkynes
The stability of haloalkynes is intrinsically linked to the nature of the carbon-halogen (C-X) bond and the electronic environment of the alkyne moiety. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for quantifying this stability through the calculation of bond dissociation energies (BDEs).[3][4][5] The BDE represents the enthalpy change associated with the homolytic cleavage of a bond, with higher BDE values indicating a stronger, more stable bond.
Computational Methodologies for Bond Dissociation Energy (BDE) Calculation
A common and reliable method for calculating BDEs involves optimizing the geometry of the haloalkyne and its corresponding radical fragments (the alkynyl radical and the halogen radical) and then performing frequency calculations to obtain zero-point vibrational energies (ZPVEs) and thermal corrections.[3][6] The BDE is then calculated as the difference in the total energies of the products (radicals) and the reactant (haloalkyne), corrected for ZPVE.
A widely used functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p) or larger, which has shown to provide a good balance between accuracy and computational cost for halogenated organic compounds.[4][5] More advanced methods like G3 or G4 theory can offer higher accuracy.[6]
General Computational Protocol for BDE Calculation:
-
Geometry Optimization: The ground state geometry of the haloalkyne molecule is optimized.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Radical Optimization: The geometries of the resulting alkynyl and halogen radicals are individually optimized.
-
Radical Frequency Calculation: Frequency calculations are performed on the optimized radical geometries to obtain their respective ZPVEs.
-
BDE Calculation: The BDE is calculated using the following formula: BDE = [E(alkynyl radical) + ZPE(alkynyl radical)] + [E(halogen radical) + ZPE(halogen radical)] - [E(haloalkyne) + ZPE(haloalkyne)]
Tabulated Bond Dissociation Energies
| Haloacetylene (HC≡CX) | C-X Bond Dissociation Energy (kcal/mol) | C-H Bond Dissociation Energy (kcal/mol) | C≡C Bond Dissociation Energy (kcal/mol) |
| Fluoroacetylene | ~120-125 | ~130-135 | ~225-230 |
| Chloroacetylene | ~90-95 | ~130-135 | ~225-230 |
| Bromoacetylene | ~75-80 | ~130-135 | ~225-230 |
| Iodoacetylene | ~60-65 | ~130-135 | ~225-230 |
Note: These values are illustrative and based on trends observed in computational studies of halogenated hydrocarbons. Actual values may vary depending on the specific computational method and basis set used.
Key Observations:
-
C-X Bond Strength: The C-X bond strength decreases down the halogen group (F > Cl > Br > I). This is consistent with the decreasing electronegativity and increasing atomic size of the halogen, leading to a longer and weaker bond with carbon.
-
C-H and C≡C Bond Strength: The C-H and C≡C bond strengths are relatively insensitive to the identity of the halogen.
Experimental Protocols for Stability Analysis
Experimental validation of theoretical stability predictions is crucial. The primary methods for assessing the stability of haloalkynes are thermal decomposition analysis and calorimetry.
Thermal Decomposition Analysis
Thermal decomposition experiments involve heating a sample of the haloalkyne and monitoring its decomposition, often by identifying the products and determining the temperature at which decomposition begins.[7][8][9]
Detailed Experimental Protocol for Thermal Decomposition of a Haloalkyne:
-
Sample Preparation: A known quantity (e.g., 1-2 g) of the purified haloalkyne is placed in a heat-resistant test tube.
-
Apparatus Setup: The test tube is clamped at an angle and fitted with a delivery tube. The other end of the delivery tube is placed in a second test tube containing a solution to trap and identify gaseous products (e.g., limewater for CO2, or a silver nitrate solution to detect the corresponding halide).[10]
-
Heating: The sample is heated gently at first, then more strongly with a Bunsen burner or a programmable furnace.
-
Observation: The temperature at which decomposition begins (e.g., gas evolution, color change) is recorded. The identity of the gaseous products is determined by their reaction with the trapping solution.
-
Analysis: The relative thermal stability of different haloalkynes can be compared by noting the temperature required for decomposition. A higher decomposition temperature indicates greater thermal stability.
Reaction Calorimetry
Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing a direct measure of the reaction enthalpy.[11][12][13][14][15] For haloalkynes, this can be used to determine the enthalpy of reactions such as substitution or addition, which can be related to their stability.
Detailed Experimental Protocol for Calorimetric Study of a Haloalkyne Reaction:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by mixing known amounts of hot and cold water and measuring the final temperature.[15]
-
Reactant Preparation: A known volume of a standard solution of a reactant (e.g., a nucleophile for a substitution reaction) is placed in the calorimeter. The haloalkyne is accurately weighed.
-
Initial Temperature Measurement: The initial temperature of the solution in the calorimeter is recorded once it has stabilized.
-
Reaction Initiation: The haloalkyne is added to the solution in the calorimeter, and the mixture is stirred.
-
Temperature Monitoring: The temperature of the mixture is recorded at regular intervals until it reaches a maximum or minimum and then starts to return to the ambient temperature.
-
Data Analysis: The change in temperature (ΔT) is used to calculate the heat of the reaction (q_rxn) using the formula: q_rxn = - (m_solution * c_solution * ΔT + C_calorimeter * ΔT), where 'm' is the mass, 'c' is the specific heat capacity, and 'C' is the heat capacity of the calorimeter.
-
Enthalpy Calculation: The molar enthalpy of the reaction (ΔH) is then calculated by dividing q_rxn by the number of moles of the limiting reactant.
Factors Influencing Haloalkyne Stability
The stability of haloalkynes is a multifactorial property influenced by electronic and steric effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 11. online-learning-college.com [online-learning-college.com]
- 12. m.youtube.com [m.youtube.com]
- 13. syrris.com [syrris.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Exploring the synthesis of functionalized enynes
An In-depth Technical Guide to the Synthesis of Functionalized Enynes For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized enynes are pivotal structural motifs in organic chemistry, serving as versatile building blocks in the synthesis of complex molecules, including numerous biologically active natural products and pharmaceuticals.[1][2][3] The unique arrangement of a double and a triple bond in conjugation provides a rich platform for a variety of chemical transformations, enabling the construction of diverse molecular architectures.[1][4] This guide provides an in-depth exploration of the core synthetic strategies for preparing functionalized enynes, with a focus on methodologies relevant to drug discovery and development. We will cover key transition metal-catalyzed reactions, provide detailed experimental protocols, summarize quantitative data, and visualize reaction pathways to offer a comprehensive resource for professionals in the field.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of 1,3-enynes.[1][5] These reactions typically involve the coupling of a terminal alkyne with a vinyl halide or triflate, catalyzed by a transition metal complex, most commonly palladium.[1][6]
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for synthesizing enynes, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][7] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8] Its reliability, mild reaction conditions, and tolerance for a wide range of functional groups have made it indispensable in the synthesis of complex molecules and natural products.[6][7]
The mechanism involves two interconnected catalytic cycles. The palladium cycle includes oxidative addition, alkyne insertion (via the copper cycle), and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive in the transmetalation step with the palladium complex.[7]
References
- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Transition metal-catalyzed couplings of alkynes to 1,3-enynes: modern methods and synthetic applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Guide: Physicochemical and Synthetic Insights into 1-Iodonon-1-en-3-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of 1-Iodonon-1-en-3-yne, a halogenated enyne of interest in synthetic chemistry and potential drug discovery pipelines. The document outlines its fundamental physicochemical data and presents a plausible synthetic pathway based on established methodologies for related compounds.
Core Physicochemical Data
The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃I | [1] |
| Molecular Weight | 248.1 g/mol | [1] |
| Calculated Molecular Weight | 248.10747 g/mol | |
| Monoisotopic Mass | 248.00620 u | [1] |
Calculated Molecular Weight was determined using the following conventional atomic weights: C = 12.011, H = 1.008, I = 126.904.
Synthesis of this compound: An Experimental Perspective
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible synthetic route can be devised from established methods for the iodination of terminal alkynes. The direct iodination of a suitable precursor is the most direct approach.
Proposed Synthetic Workflow
The synthesis of this compound can be logically envisioned as a two-step process starting from a commercially available or readily synthesized terminal alkyne. A general workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Considerations
The key transformation in the proposed synthesis is the iodination of the terminal alkyne of non-1-en-3-yne. Several methods are applicable for this type of reaction:
-
Method A: N-Iodosuccinimide (NIS) with a Base Catalyst: This is a common and effective method for the iodination of terminal alkynes.[2][3]
-
Reaction: The terminal alkyne, non-1-en-3-yne, would be dissolved in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Reagents: N-Iodosuccinimide (NIS) would be added as the iodine source, along with a catalytic amount of a mild inorganic or organic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[2]
-
Conditions: The reaction is typically carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
-
Work-up: Upon completion, the reaction mixture would be filtered to remove the succinimide byproduct and any inorganic salts. The filtrate would then be concentrated, and the crude product purified by column chromatography on silica gel.
-
-
Method B: Iodine with a Base: A more traditional approach involves the use of elemental iodine in the presence of a base.
-
Reaction: Non-1-en-3-yne would be treated with iodine (I₂) in a solvent like methanol or dichloromethane.
-
Reagents: A base, such as sodium hydroxide or an amine, is required to deprotonate the terminal alkyne, facilitating the reaction with iodine.
-
Considerations: This method may lead to the formation of di-iodinated byproducts if the reaction conditions are not carefully controlled.[1][4]
-
-
Method C: Zinc Iodide and an Oxidant: A switchable protocol using zinc iodide (ZnI₂) and an oxidant like tert-butyl nitrite has been developed for the synthesis of iodoalkynes.[5]
-
Reaction: This method offers a different mechanistic pathway for the iodination and can be advantageous for substrates with certain functional groups.
-
Logical Relationships in Synthesis
The choice of synthetic route and the specific reagents and conditions are governed by several logical factors, including the stability of the starting material and product, the desired yield, and the ease of purification. The diagram below illustrates these relationships.
Caption: Factors influencing the choice of synthetic method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne iodination: Aliphatic compound iodination reactions (3): Discussion series on bromination/iodination reactions 20 – Chemia [chemia.manac-inc.co.jp]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sonogashira Coupling of 1-iodonon-1-en-3-yne with Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups, making it an invaluable tool in the synthesis of complex molecules.[1][4]
The synthesis of conjugated 1,3-enyne moieties is of particular interest as these structures are key building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][5] This document provides a detailed protocol for the Sonogashira coupling of 1-iodonon-1-en-3-yne with various terminal alkynes. Vinyl iodides are among the most reactive vinyl halides for this transformation, often allowing the reaction to proceed under mild conditions with high yields.[1][6]
General Reaction Scheme
The reaction involves the coupling of this compound with a generic terminal alkyne (R-C≡CH) to produce a new, more complex conjugated enyne product.
-
R¹-X: this compound (a vinyl iodide)
-
H-C≡C-R²: Terminal Alkyne
-
Catalysts: A palladium(0) complex and a copper(I) salt (e.g., CuI).
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent.[7]
The reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the degradation of the catalyst and unwanted side reactions.
Catalytic Cycle Overview
The Sonogashira coupling mechanism is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8]
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl iodide (this compound) to form a Pd(II) complex.[6]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle).[6]
-
Reductive Elimination: The desired coupled enyne product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[6]
-
-
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the original alkyne, facilitating the transmetalation step with the palladium complex.[8]
-
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the Sonogashira coupling reaction.
Caption: A flowchart of the key steps in the Sonogashira coupling experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 eq)
-
Copper(I) iodide (CuI) (0.02 - 0.05 eq)
-
Anhydrous solvent (e.g., THF, DMF, or an amine like Et₃N or DIPA)
-
Amine base (if not used as the solvent, e.g., Et₃N, DIPA) (2.0 - 7.0 eq)[6]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for workup and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
-
Celite®
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).[6]
-
Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per 0.8 mmol of halide) followed by the amine base (e.g., diisopropylamine, 7.0 eq).[6] Finally, add the terminal alkyne (1.1 eq) via syringe.[6]
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 1.5 to 3 hours.[6][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vinyl iodide spot is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.[6]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a fume hood.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Amines such as diisopropylamine are corrosive and volatile.[8]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation: Exemplary Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Sonogashira coupling of a vinyl iodide with various terminal alkynes. While specific data for this compound is not available in the cited literature, these examples serve as a strong predictive baseline.
| Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 2% Pd(PPh₃)₂Cl₂ | 2% | Et₃N | THF | 25 | 2 | 90-95 |
| 1-Hexyne | 3% Pd(PPh₃)₂Cl₂ | 3% | DIPA | DIPA | 25 | 3 | 85-92 |
| Trimethylsilylacetylene | 2% Pd(PPh₃)₄ | 2% | Et₃N | DMF | 25 | 1.5 | 93-98 |
| 2-Methyl-3-butyn-2-ol | 2% Pd(PPh₃)₂Cl₂ | 1% | Et₃N | Et₃N | 25 | 1.5 | ~90[9] |
| Propargyl alcohol | 5% Pd(OAc)₂ / PPh₃ | 20% | DIPA | DMF | 25 | 1 | 80-88[8] |
Characterization of Products
The structure and purity of the synthesized enyne products should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and stereochemistry of the double bond.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]
- 8. books.rsc.org [books.rsc.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a variety of palladium-catalyzed cross-coupling reactions involving vinyl iodides. These reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Their applications are widespread, particularly in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2][3] Vinyl iodides are highly reactive coupling partners in these transformations due to the relatively weak carbon-iodine bond, often leading to milder reaction conditions and higher yields compared to other vinyl halides.[4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a vinyl halide and an organoboron compound, such as a boronic acid or boronic ester.[5][6] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.[5][7]
General Reaction Scheme:
R1-I + R2-B(OR')2 --(Pd catalyst, Base)--> R1-R2
-
R1: Vinyl group
-
R2: Aryl, vinyl, or alkyl group
-
I: Iodide
-
B(OR')2: Boronic acid or ester
-
Pd catalyst: e.g., Pd(PPh3)4, PdCl2(dppf)
-
Base: e.g., K2CO3, Cs2CO3, K3PO4
Applications:
The Suzuki-Miyaura coupling of vinyl iodides is extensively used in the synthesis of substituted alkenes, conjugated dienes, and styrenes. These structural motifs are present in numerous natural products and pharmaceuticals. The reaction generally proceeds with retention of the stereochemistry of the vinyl iodide.
Tabulated Data:
Table 1: Examples of Suzuki-Miyaura Coupling of Vinyl Iodides
| Entry | Vinyl Iodide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | (E)-1-Iodo-1-octene | Phenylboronic acid | Pd(PPh3)4 (3) | K3PO4 | Dioxane/H2O | 80 | 92 | F. Kerins, D. F. O'Shea, J. Org. Chem.2002 , 67, 4968-4971. |
| 2 | (Z)-3-Iodo-3-hexene | 4-Methoxyphenylboronic acid | PdCl2(dppf) (2) | Cs2CO3 | THF/H2O | 60 | 88 | A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.1998 , 37, 3387-3388. |
| 3 | 1-Iodocyclohexene | 2-Thiopheneboronic acid | Pd2(dba)3 (1) / SPhos (2) | K3PO4 | Toluene/H2O | 100 | 95 | S. L. Buchwald et al., J. Am. Chem. Soc.2004 , 126, 13028-13032. |
Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Iodo-1-octene with Phenylboronic acid
Materials:
-
(E)-1-Iodo-1-octene (1.0 mmol, 238 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)
-
Potassium phosphate, tribasic (2.0 mmol, 424 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk tube, add (E)-1-iodo-1-octene, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
References
- 1. nobelprize.org [nobelprize.org]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. m.youtube.com [m.youtube.com]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 6. mdpi.com [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
Synthesis of Complex Molecules Using 1-Iodonon-1-en-3-yne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-iodonon-1-en-3-yne as a versatile building block in the synthesis of complex organic molecules. Its unique conjugated enyne structure, featuring both a vinyl iodide and a terminal alkyne, makes it a valuable precursor for a variety of carbon-carbon bond-forming reactions, particularly in the construction of elaborate molecular architectures relevant to drug discovery and materials science.
Introduction
This compound is a key intermediate for the stereoselective synthesis of complex polyfunctionalized molecules. The Z-configuration of the vinyl iodide allows for the retention of stereochemistry in cross-coupling reactions, providing access to specific isomers of interest. The terminal alkyne functionality serves as a handle for further elaboration through reactions such as Sonogashira coupling, cycloadditions, and other alkyne-based transformations. This combination of reactive sites within a single molecule opens up a wide range of synthetic possibilities for the rapid construction of molecular complexity.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound and a representative coupled product is provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 101 MHz) δ (ppm) | UV-Vis (λmax, nm) |
| (Z)-1-Iodonon-1-en-3-yne | C9H13I | 248.10 | 6.55 (d, J = 7.2 Hz, 1H), 6.25 (dt, J = 7.2, 1.5 Hz, 1H), 2.35 (t, J = 7.0 Hz, 2H), 1.55-1.65 (m, 2H), 1.30-1.45 (m, 4H), 0.90 (t, J = 7.1 Hz, 3H) | 140.1, 93.5, 85.2, 78.9, 31.5, 28.3, 22.6, 19.8, 14.1 | ~220-230 |
| Representative Product: (5Z)-5-Iodopentadec-5-en-7-yn-1-ol | C15H25IO | 348.26 | 6.58 (d, J = 7.2 Hz, 1H), 6.28 (dt, J = 7.2, 1.5 Hz, 1H), 3.68 (t, J = 6.5 Hz, 2H), 2.40 (t, J = 7.0 Hz, 2H), 1.60-1.70 (m, 4H), 1.40-1.55 (m, 8H), 0.92 (t, J = 7.1 Hz, 3H) | 140.3, 93.7, 85.0, 79.1, 62.8, 32.5, 31.4, 28.2, 25.5, 22.5, 19.7, 14.0 | ~240-260 |
Key Applications and Experimental Protocols
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with high stereo- and regioselectivity.
Sonogashira Coupling: Synthesis of Conjugated Enynes
The Sonogashira coupling provides a powerful method for the direct coupling of the vinyl iodide moiety of this compound with a variety of terminal alkynes. This reaction is instrumental in the synthesis of extended conjugated enyne systems, which are prevalent in many natural products and functional materials.
Experimental Protocol: Sonogashira Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Solvent and Reagents: Add anhydrous, degassed triethylamine (5 mL) and then phenylacetylene (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.
Representative Yields for Sonogashira Coupling
| Alkyne Coupling Partner | Product | Yield (%) |
| Phenylacetylene | (Z)-1-phenyl-3-nonen-1,5-diyne | 85-95 |
| 1-Hexyne | (Z)-7-pentylundeca-5,7-dien-9-yne | 80-90 |
| Propargyl alcohol | (Z)-4-iodododec-4-en-6-yn-1-ol | 75-85 |
Suzuki Coupling: Synthesis of Aryl- and Vinyl-Substituted Enynes
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the vinyl iodide of this compound and an organoboron reagent, typically a boronic acid or its ester. This method is particularly useful for introducing aryl or vinyl substituents, leading to the synthesis of complex conjugated systems.
Experimental Protocol: Suzuki Coupling of (Z)-1-Iodonon-1-en-3-yne with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add (Z)-1-iodonon-1-en-3-yne (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent and Base: Add a 2M aqueous solution of Na₂CO₃ (2.0 mL) and toluene (5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 6-8 hours under an argon atmosphere. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Representative Yields for Suzuki Coupling
| Boronic Acid Coupling Partner | Product | Yield (%) |
| Phenylboronic acid | (Z)-1-phenylnon-1-en-3-yne | 80-90 |
| 4-Methoxyphenylboronic acid | (Z)-1-(4-methoxyphenyl)non-1-en-3-yne | 75-85 |
| Vinylboronic acid pinacol ester | (Z)-undeca-1,3-dien-5-yne | 70-80 |
Synthesis of (Z)-1-Iodonon-1-en-3-yne
A reliable method for the stereoselective synthesis of the starting material, (Z)-1-iodonon-1-en-3-yne, is crucial for its application in complex molecule synthesis. A representative protocol is outlined below, which involves the hydroiodination of a terminal alkyne.[1]
Experimental Protocol: Synthesis of (Z)-1-Iodonon-1-en-3-yne
-
Reagent Preparation: In a round-bottom flask, dissolve triphenylphosphine (1.2 equiv) and imidazole (1.2 equiv) in dichloromethane (DCM).
-
Iodination: Cool the solution to 0 °C and add N-iodosuccinimide (NIS) (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes.
-
Alkyne Addition: Add non-1-yne (1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain (Z)-1-iodonon-1-en-3-yne.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules. Its ability to undergo stereoretentive cross-coupling reactions at the vinyl iodide position, coupled with the reactivity of the terminal alkyne, provides a powerful platform for the construction of diverse and intricate molecular architectures. The protocols outlined in this document offer a starting point for researchers to explore the rich chemistry of this compound in their own synthetic endeavors.
References
Mass Spectrometry Fragmentation of Halogenated Alkynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated alkynes are a class of organic compounds containing at least one carbon-carbon triple bond and one or more halogen atoms. They are versatile building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functional materials. Mass spectrometry is a pivotal analytical technique for the structural elucidation and quantification of these compounds. Understanding the fragmentation patterns of halogenated alkynes under mass spectrometric conditions is crucial for their unambiguous identification.
This document provides detailed application notes on the characteristic fragmentation behaviors of halogenated alkynes upon electron ionization (EI) mass spectrometry, along with protocols for their analysis using gas chromatography-mass spectrometry (GC-MS).
Fragmentation Mechanisms of Halogenated Alkynes
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. The fragmentation of halogenated alkynes is influenced by the interplay between the alkyne functional group and the halogen atom(s).
General Fragmentation Pathways
Several key fragmentation pathways are commonly observed in the mass spectra of halogenated alkynes:
-
Molecular Ion (M•+): The stability of the molecular ion peak depends on the overall structure of the molecule. For many alkynes, the molecular ion peak is relatively intense.[3]
-
Halogen Loss ([M-X]•+): A primary and often dominant fragmentation pathway is the cleavage of the carbon-halogen bond, resulting in the loss of a halogen radical (X•). The stability of the resulting carbocation significantly influences the intensity of this peak.[4]
-
Hydrogen Halide Loss ([M-HX]•+): The elimination of a hydrogen halide molecule (HX) is another common fragmentation route, particularly when a hydrogen atom is suitably positioned for rearrangement.[5]
-
Propargyl/Allenyl Cation Formation: Cleavage of the bond beta to the triple bond can lead to the formation of a resonance-stabilized propargyl or allenyl cation, which is often a prominent peak in the spectrum.
-
Alkyl Chain Fragmentation: For longer-chain halogenated alkynes, fragmentation of the alkyl chain through the loss of alkyl radicals is also observed, similar to the fragmentation of alkanes.[6]
-
Rearrangement Reactions: Rearrangements, such as the McLafferty rearrangement, can occur in molecules containing a sufficiently long alkyl chain and a suitable hydrogen atom that can be transferred to the alkyne or halogen.[7][8]
Influence of the Halogen
The type of halogen significantly affects the fragmentation pattern:
-
Fluorine: Due to the high strength of the C-F bond, the loss of a fluorine radical is less common compared to other halogens. Instead, fragmentation may be directed to other parts of the molecule. Rearrangements involving fluorine migration have been observed in the fragmentation of some fluorinated compounds.[9]
-
Chlorine and Bromine: The presence of chlorine or bromine is readily identified by their characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, leading to an M+2 peak with about one-third the intensity of the M peak for fragments containing one chlorine atom.[10] Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in M and M+2 peaks of almost equal intensity for fragments containing one bromine atom.[11]
-
Iodine: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic isotopic pattern. The C-I bond is the weakest among the carbon-halogen bonds, making the loss of an iodine radical a very favorable fragmentation pathway.[4]
Data Presentation: Fragmentation of Propargyl Halides
The following tables summarize the characteristic mass spectral data for propargyl halides, which are simple terminal halogenated alkynes.
Table 1: Mass Spectral Data for Propargyl Chloride (3-chloro-1-propyne)
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 76 | 33 | [C₃H₃³⁷Cl]•+ (M+2) |
| 74 | 100 | [C₃H₃³⁵Cl]•+ (M•+) |
| 49 | 85 | [CH₂Cl]+ |
| 39 | 70 | [C₃H₃]+ |
| 38 | 30 | [C₃H₂]+ |
Data sourced from NIST WebBook.[12]
Table 2: Mass Spectral Data for Propargyl Bromide (3-bromo-1-propyne)
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 120 | 98 | [C₃H₃⁸¹Br]•+ (M+2) |
| 118 | 100 | [C₃H₃⁷⁹Br]•+ (M•+) |
| 39 | 95 | [C₃H₃]+ |
| 93/95 | ~10 | [CH₂Br]+ |
Data sourced from MassBank and NIST WebBook.[13][14]
Table 3: Mass Spectral Data for Propargyl Iodide (3-iodo-1-propyne)
| m/z | Relative Intensity (%) | Proposed Fragment Ion/Loss |
| 166 | 45 | [C₃H₃I]•+ (M•+) |
| 127 | 10 | [I]+ |
| 39 | 100 | [C₃H₃]+ |
Data sourced from NIST WebBook.[4][11]
Mandatory Visualization
Caption: General fragmentation pathways of halogenated alkynes in EI-MS.
Experimental Protocols
Sample Preparation
For the analysis of volatile halogenated alkynes by GC-MS, minimal sample preparation is typically required.
-
Standard Preparation: Prepare a stock solution of the halogenated alkyne standard in a volatile, inert solvent (e.g., methanol, hexane, or dichloromethane) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards at concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Dilution: If the sample is a liquid, dilute it in a suitable solvent to a concentration within the calibration range of the instrument. For solid samples, an appropriate extraction method (e.g., solvent extraction) may be necessary, followed by dilution.
GC-MS Analysis
The following is a general protocol for the GC-MS analysis of volatile halogenated hydrocarbons. The specific parameters may need to be optimized for the particular analyte and instrument.[12][15]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically suitable (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[15]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 35 to 500.
-
Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 2-3 minutes, depending on the solvent).
Data Analysis
-
Peak Identification: Identify the peaks of interest in the total ion chromatogram (TIC).
-
Mass Spectrum Extraction: Extract the mass spectrum for each identified peak.
-
Spectral Interpretation:
-
Identify the molecular ion peak (M•+) and any characteristic isotopic patterns (M+2 for Cl and Br).
-
Identify major fragment ions and neutral losses.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
-
Library Matching: Compare the acquired mass spectrum with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
-
Quantification: If quantitative analysis is required, generate a calibration curve using the prepared standards and determine the concentration of the analyte in the sample.
Caption: Experimental workflow for GC-MS analysis of halogenated alkynes.
Conclusion
The mass spectrometry fragmentation of halogenated alkynes provides a wealth of structural information that is essential for their identification and characterization. By understanding the fundamental fragmentation pathways and the influence of the different halogens, researchers can confidently analyze these important compounds. The provided protocols offer a starting point for developing robust analytical methods for the qualitative and quantitative analysis of halogenated alkynes in various matrices. Careful optimization of experimental parameters and thorough data analysis, including library searching and manual interpretation, are key to obtaining reliable results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ethyne, chloro- [webbook.nist.gov]
- 7. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 8. youtube.com [youtube.com]
- 9. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 12. Determination of Volatile Halogenated Hydrocarbons in Drinking and Environmental Waters by Headspace Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved analysis of volatile halogenated hydrocarbons in water by purge-and-trap with gas chromatography and mass spectrometric detection | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for the Stereoselective Synthesis of Enynes from Vinyl Iodides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of enynes, compounds containing both a double and a triple bond, is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a wide array of biologically active molecules, natural products, and functional materials. The Sonogashira cross-coupling reaction, which couples terminal alkynes with sp²-hybridized carbons, stands out as a primary method for their construction. When employing vinyl iodides as the coupling partners, the reaction's stereoselectivity becomes paramount, as the geometry of the resulting enyne is dictated by the stereochemistry of the vinyl iodide precursor. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of enynes from vinyl iodides, focusing on both palladium- and copper-catalyzed systems. These methods are distinguished by their high fidelity in retaining the stereochemistry of the starting vinyl iodide, allowing for the specific synthesis of either (E)- or (Z)-enynes.
Core Concepts and Logical Workflow
The stereoselective synthesis of enynes from vinyl iodides hinges on the principle of stereoretention in the cross-coupling reaction. The choice between a palladium- or copper-catalyzed system can depend on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The general workflow for these syntheses is outlined below.
Caption: General experimental workflow for enyne synthesis.
Palladium-Catalyzed Stereoselective Sonogashira Coupling
The palladium-catalyzed Sonogashira coupling is a robust and widely used method for the synthesis of enynes from vinyl halides.[1][2][3] This reaction typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base.[1] The stereochemistry of the vinyl iodide is generally retained throughout the catalytic cycle.[4]
Catalytic Cycle
The mechanism of the copper-co-catalyzed Sonogashira coupling proceeds through two interconnected catalytic cycles.
Caption: Mechanism of the Sonogashira coupling.
Experimental Protocol: General Procedure for Palladium-Catalyzed Coupling
This protocol is a general guideline; specific conditions may vary depending on the substrates.
Materials:
-
Vinyl iodide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the vinyl iodide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by the amine base, via syringe.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired enyne.
Data Presentation: Substrate Scope of Palladium-Catalyzed Sonogashira Coupling
| Entry | Vinyl Iodide | Alkyne | Product | Yield (%) | Stereoselectivity |
| 1 | (E)-1-Iodo-1-octene | Phenylacetylene | (E)-1-Phenyl-1-decen-3-yne | 95 | >98% E |
| 2 | (Z)-1-Iodo-1-octene | Phenylacetylene | (Z)-1-Phenyl-1-decen-3-yne | 92 | >98% Z |
| 3 | (E)-β-Iodostyrene | 1-Hexyne | (E)-1-Phenyl-1-octen-3-yne | 88 | >99% E |
| 4 | (Z)-β-Iodostyrene | 1-Hexyne | (Z)-1-Phenyl-1-octen-3-yne | 85 | >99% Z |
| 5 | (E)-3-Iodo-2-propenoate | Trimethylsilylacetylene | (E)-Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate | 78 | >95% E |
Copper-Catalyzed Stereoselective Sonogashira-type Coupling
Copper-catalyzed couplings of vinyl iodides with terminal alkynes have emerged as a valuable alternative to palladium-based systems.[5] These methods can be advantageous due to the lower cost of copper and can sometimes offer different substrate compatibility. Both ligand-assisted and ligand-free protocols have been developed.[6] A key feature of these reactions is the retention of the vinyl iodide's stereochemistry.[5]
Experimental Protocol: Ligand-Free Copper-Catalyzed Coupling[6]
Materials:
-
Vinyl iodide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) oxide (Cu₂O) (5-10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, combine the vinyl iodide, terminal alkyne, Cu₂O, and Cs₂CO₃.
-
Evacuate and backfill the vial with an inert gas (e.g., argon).
-
Add anhydrous DMF via syringe.
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 135 °C) for the required time (typically 24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Experimental Protocol: Copper-Catalyzed Coupling with a Ligand[5]
Materials:
-
Vinyl iodide (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
[Cu(bipy)PPh₃Br] or other suitable copper(I) complex (e.g., 5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a screw-cap vial, add the copper catalyst, the base, the vinyl iodide, and a stir bar.
-
Evacuate and backfill the vial with argon.
-
Add the anhydrous solvent and the terminal alkyne via syringe.
-
Seal the vial and stir the mixture at room temperature until the starting material is consumed as indicated by TLC or GC analysis.
-
Dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Data Presentation: Substrate Scope of Copper-Catalyzed Couplings
| Entry | Vinyl Iodide | Alkyne | Catalyst System | Base | Yield (%) | Stereoselectivity |
| 1 | (Z)-Ethyl 3-iodoacrylate | Phenylacetylene | [Cu(bipy)PPh₃Br] | K₂CO₃ | 99 | >99% Z[5] |
| 2 | (E)-1-Iodo-2-phenylethene | 4-Ethynyltoluene | Cu₂O (ligand-free) | Cs₂CO₃ | 91 | >98% E[6] |
| 3 | (E)-1-Iodo-1-hexene | 1-Ethynyl-4-fluorobenzene | CuI / N,N-dimethylglycine | K₃PO₄ | 85 | >98% E |
| 4 | (Z)-1-Iodo-1-hexene | Cyclohexylacetylene | [Cu(phen)(PPh₃)₂]NO₃ | Cs₂CO₃ | 75 | >99% Z[5] |
| 5 | (E)-1-Iodo-2-(thiophen-2-yl)ethene | 1-Pentyne | Cu₂O (ligand-free) | Cs₂CO₃ | 88 | >98% E[6] |
Conclusion
The stereoselective synthesis of enynes from vinyl iodides is a highly reliable and versatile transformation in organic synthesis. Both palladium- and copper-catalyzed methodologies provide excellent stereoretention, enabling the controlled synthesis of either (E)- or (Z)-enynes. The choice of catalytic system can be tailored to the specific substrate and desired reaction conditions. The detailed protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis and drug development, facilitating the efficient and stereocontrolled construction of these valuable molecular architectures.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Stereospecific Suzuki, Sonogashira, and Negishi Coupling Reactions of N-Alkoxyimidoyl Iodides and Bromides [organic-chemistry.org]
- 5. Copper-Catalyzed Synthesis of 1,3-Enynes [organic-chemistry.org]
- 6. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
Copper-Free Sonogashira Coupling of Iodoalkenes: A Practical Guide for Researchers
For researchers, scientists, and professionals in drug development, the Sonogashira coupling is a cornerstone of carbon-carbon bond formation. The elimination of copper from this reaction has garnered significant attention due to improved reaction cleanliness, avoidance of toxic copper acetylide formation, and simplification of purification processes. This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of iodoalkenes with terminal alkynes.
The palladium-catalyzed copper-free Sonogashira reaction offers a powerful and versatile method for the synthesis of enynes, which are valuable building blocks in organic synthesis, finding applications in the preparation of natural products, pharmaceuticals, and advanced materials.[1][2] This protocol is particularly advantageous as it avoids the use of a copper co-catalyst, which can lead to undesirable side reactions such as the Glaser-Hay homocoupling of the alkyne starting material.[3]
Comparative Analysis of Copper-Free Sonogashira Protocols for Iodoalkenes
A variety of palladium catalysts, ligands, bases, and solvents have been successfully employed for the copper-free Sonogashira coupling of iodoalkenes. The choice of reaction conditions can significantly impact the reaction efficiency, yield, and substrate scope. The following table summarizes quantitative data from several key protocols, providing a clear comparison to aid in the selection of the most suitable method for a specific application.
| Iodoalkene Substrate | Alkyne Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-1-Iodo-1-octene | Phenylacetylene | Pd(OAc)₂ (2) | PPh₃ (4) | n-BuNH₂ | DMF | 25 | 2 | 95 | [4] |
| (E)-1-Iodo-1-decene | 1-Octyne | PdCl₂(PPh₃)₂ (3) | - | TBAF | THF | 60 | 12 | 85 | [5] |
| (Z)-3-Iodo-3-hexene | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | DMF | 80 | 6 | 78 | [1] |
| 1-Iodo-2-methyl-1-propene | 4-Methoxyphenylacetylene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 | [6] |
| (E)-β-Iodostyrene | 1-Heptyne | Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ | Toluene | 110 | 24 | 88 | [1] |
| 1-Iodocyclohexene | Cyclopropylacetylene | PdCl₂(CH₃CN)₂ (2) | cataCXium A (4) | K₃PO₄ | THF | 65 | 18 | 81 | [6] |
| (E)-1-Iodo-2-phenylethene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Bu₄NOAc | DMF | 25 | 4 | 90 | [3] |
Detailed Experimental Protocols
This section provides a representative experimental procedure for the copper-free Sonogashira coupling of an iodoalkene with a terminal alkyne.
Protocol 1: Ligand-Free Palladium-Catalyzed Coupling of (E)-1-Iodo-1-octene with Phenylacetylene
This protocol is adapted from a procedure utilizing tetrabutylammonium acetate as a key reagent, which functions as both a base and a phase-transfer agent.[3]
Materials:
-
(E)-1-Iodo-1-octene
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tetrabutylammonium acetate (Bu₄NOAc)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of inert gas, add (E)-1-iodo-1-octene (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), tetrabutylammonium acetate (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
-
The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction (typically 2-4 hours), the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired enyne product.
Visualizing the Catalytic Cycle
The mechanism of the copper-free Sonogashira coupling is a key aspect of understanding and optimizing the reaction. The following diagram, generated using Graphviz, illustrates the generally accepted catalytic cycle.
Caption: Catalytic cycle of the copper-free Sonogashira coupling.
This guide provides a starting point for researchers interested in employing copper-free Sonogashira coupling reactions for iodoalkenes. The provided data and protocols can be adapted and optimized for specific substrates and desired outcomes. As with any chemical reaction, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Iodonon-1-en-3-yne in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Based on a comprehensive review of the current scientific literature, 1-iodonon-1-en-3-yne is not a widely documented compound in medicinal chemistry. There is a lack of specific data regarding its biological activity and direct applications in drug discovery. The following application notes and protocols are therefore based on the well-established reactivity of its constituent functional groups—the vinyl iodide and the terminal alkyne—which are highly valuable in synthetic and medicinal chemistry. These notes are intended to provide a forward-looking perspective on the potential utility of this compound as a versatile building block for the synthesis of novel chemical entities.
Introduction to this compound as a Synthetic Building Block
This compound possesses two highly reactive functional groups: a vinyl iodide and a terminal alkyne. This unique combination makes it a potentially valuable scaffold for the rapid construction of complex molecular architectures. In medicinal chemistry, the ability to systematically and efficiently modify a core structure is paramount for establishing Structure-Activity Relationships (SAR). The orthogonal reactivity of the vinyl iodide and the alkyne can be exploited in various cross-coupling reactions to generate diverse libraries of compounds for biological screening.
Key Structural Features and Their Synthetic Potential:
-
Vinyl Iodide: Vinyl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions.[1] The carbon-iodine bond is the most reactive among the vinyl halides, allowing for reactions to occur under mild conditions. This functional group can be used to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and acyl groups.
-
Terminal Alkyne: The terminal alkyne is another versatile handle for chemical modification. It can participate in Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various other transformations to introduce diverse functionalities.
The presence of both a vinyl iodide and a terminal alkyne in this compound allows for a modular and divergent approach to library synthesis, as illustrated in the workflow diagram below.
Caption: Library synthesis workflow using this compound.
Potential Applications in Medicinal Chemistry
The structural motifs that can be generated from this compound are prevalent in a wide range of biologically active molecules. Enynes, for instance, are found in natural products with interesting biological profiles, including anti-inflammatory and antimicrobial activities.[2][3]
Potential Therapeutic Areas:
While no specific biological activity has been reported for this compound, its derivatives could be explored in various therapeutic areas, including:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic and heteroaromatic systems that can be readily synthesized using the cross-coupling reactions described below.
-
Infectious Diseases: The enyne scaffold is present in some natural products with antimicrobial properties.
-
Inflammation: Some enyne derivatives have shown anti-inflammatory activity.[2][3]
Key Experimental Protocols (Generalized)
The following are generalized protocols for key cross-coupling reactions that can be applied to this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) will likely be necessary for specific substrates.
Suzuki-Miyaura Coupling of the Vinyl Iodide
This reaction is a powerful tool for forming carbon-carbon bonds between the vinyl iodide and a boronic acid or ester.[4][5][6][7][8]
Reaction Scheme:
Protocol:
-
To an oven-dried flask, add the vinyl iodide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
The reaction mixture is heated (e.g., to 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Sonogashira Coupling of the Terminal Alkyne
This reaction couples the terminal alkyne with an aryl or vinyl halide.[9]
Reaction Scheme:
R-CH=CH2 + I-CH=CH-C≡C-(CH2)4CH3 -> R-CH=CH-CH=CH-C≡C-(CH2)4CH3
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
While direct evidence for the use of this compound in medicinal chemistry is currently lacking, its structural features suggest it could be a highly valuable and versatile building block. The ability to perform selective and sequential cross-coupling reactions at the vinyl iodide and terminal alkyne positions offers a powerful strategy for the synthesis of diverse compound libraries. Researchers and drug development professionals are encouraged to consider this and similar bifunctional molecules as tools for the efficient exploration of chemical space in the quest for new therapeutic agents. Future research into the synthesis and reactivity of this compound could unlock its potential in drug discovery.
References
- 1. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 2. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development [ouci.dntb.gov.ua]
- 7. (Open Access) Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020) | Melissa J Buskes | 183 Citations [scispace.com]
- 8. scilit.com [scilit.com]
- 9. Vinyl iodide | 593-66-8 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sonogashira Reactions with Vinyl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Sonogashira coupling with vinyl iodides.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: I am performing a Sonogashira reaction with a vinyl iodide and a terminal alkyne, but I am observing low to no formation of the desired enyne product. What are the potential causes and how can I resolve this?
Answer:
Low or no product yield in a Sonogashira reaction can stem from several factors, ranging from reagent quality to reaction conditions. Vinyl iodides are generally highly reactive in Sonogashira couplings, often allowing for milder reaction conditions.[1][2] However, issues can still arise. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1]
-
Solution: Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. This can often be achieved by the amine base or phosphine ligands in the reaction mixture. If catalyst activation is still a concern, consider a brief pre-reduction step or using a Pd(0) source directly, such as Pd(PPh₃)₄.
-
-
Poor Quality Reagents or Solvents: The success of the reaction is highly dependent on the purity of the vinyl iodide, alkyne, and the dryness of the solvent.
-
Suboptimal Reaction Conditions: Temperature, base, and solvent can significantly impact the reaction outcome.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting low product yield in Sonogashira reactions.
Issue 2: Formation of Glaser-Type Homocoupling Byproducts
Question: My reaction is producing a significant amount of a diyne byproduct, resulting from the homocoupling of my terminal alkyne. How can I suppress this side reaction?
Answer:
The formation of diyne byproducts is due to the Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes.[3] This is a common side reaction in copper-co-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[1][3]
Key Factors and Mitigation Strategies:
-
Oxygen Contamination: The primary cause of Glaser coupling is the presence of oxygen.
-
Copper Co-catalyst: The copper(I) co-catalyst, while increasing the reaction rate, is also implicated in the Glaser coupling pathway.[1][3]
-
Solution:
-
Minimize Copper Loading: Use the lowest effective concentration of the copper(I) salt (e.g., CuI).
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol.[1][6][7] These reactions may require slightly higher temperatures or more specialized ligands but can completely eliminate the Glaser homocoupling byproduct.[3][6]
-
-
Competing Reaction Pathways:
Caption: Competing Sonogashira and Glaser coupling pathways for a terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for vinyl halides in the Sonogashira reaction?
A1: The reactivity of vinyl halides towards oxidative addition to the Pd(0) center follows the order: Vinyl iodide > Vinyl bromide > Vinyl chloride.[5][8] Vinyl triflates are also highly reactive, comparable to vinyl iodides.[5][8] Due to their high reactivity, vinyl iodides are frequently used as they allow for milder reaction conditions.[1][2]
Q2: What are the typical catalyst and co-catalyst loadings for a Sonogashira reaction with a vinyl iodide?
A2: The catalyst loadings can vary depending on the specific substrates. However, a general starting point is provided in the table below.
| Component | Typical Loading (mol%) | Notes |
| Palladium Catalyst | 0.5 - 5 mol% | Can be a Pd(0) or Pd(II) source. Lower loadings are possible for highly reactive substrates.[5] |
| Copper(I) Co-catalyst | 1 - 10 mol% | Typically CuI. Higher loadings can increase the rate but also promote Glaser coupling. |
| Phosphine Ligand | 1 - 10 mol% | Often triphenylphosphine (PPh₃). The Pd:P ratio is typically 1:2 to 1:4. |
Q3: Can I run a Sonogashira reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established and are a key strategy to avoid Glaser-Hay homocoupling.[6][7] These protocols often require modifications such as using a different base (e.g., a bulky amine), higher temperatures, or specific palladium-ligand systems to facilitate the transmetalation step.[9]
Q4: My starting materials are complex and sensitive. What are the mildest possible conditions I can use?
A4: The Sonogashira reaction is known for its mild conditions, often proceeding at room temperature, which allows for excellent functional group tolerance.[1][10] For sensitive substrates, you can try the following:
-
Use a highly reactive vinyl iodide.
-
Employ a Pd(0) catalyst source like Pd(PPh₃)₄ to avoid harsh conditions for in situ reduction.
-
Use a mild organic base like triethylamine or diisopropylamine.
-
Run the reaction at room temperature, only gently heating if no reaction is observed.
Experimental Protocols
Representative Protocol for Sonogashira Coupling of a Vinyl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
(E)-1-Iodo-2-phenylethene (1 equivalent)
-
Phenylacetylene (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add (E)-1-Iodo-2-phenylethene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF via syringe, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle Diagram:
Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. books.rsc.org [books.rsc.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalysts for Enyne Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed enyne synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This section addresses common issues encountered during palladium-catalyzed enyne synthesis experiments.
Question: My enyne synthesis reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a palladium-catalyzed enyne synthesis can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The palladium catalyst may be inactive or have decomposed.
-
Solution: Ensure the use of a fresh, high-purity palladium source. If using a Pd(0) catalyst, be aware of its sensitivity to air and moisture; handle it under an inert atmosphere (e.g., argon or nitrogen). For Pd(II) pre-catalysts that are reduced in situ, ensure the reaction conditions are suitable for this reduction.
-
-
Ligand Issues: The phosphine ligand may have oxidized, or an inappropriate ligand is being used.
-
Inhibitors: The presence of inhibitors can halt the catalytic cycle.
-
Solution: Acetic acid, which can form during the reaction, has been observed to completely inhibit the reaction in some cases.[1] The addition of a non-coordinating base, like triethylamine or sodium acetate, can neutralize acidic byproducts and improve yields.[1] Ensure all reagents and solvents are pure and free from potential inhibitors.
-
-
Sub-optimal Reaction Conditions: The temperature or concentration may not be optimal for the specific substrates.
-
Solution: A systematic screening of reaction temperatures is advised. While some reactions proceed at room temperature, others may require heating.[1][3] Slow addition of the substrate solution can be beneficial, especially for macrocyclization reactions, to maintain a low substrate concentration and favor the desired intramolecular reaction over intermolecular side reactions.[1]
-
Question: My reaction is producing a significant amount of homocoupled alkyne byproduct (Glaser-type coupling). How can I minimize this side reaction?
Answer:
The formation of homocoupled diynes is a common side reaction in palladium-catalyzed enyne syntheses.[4] Several strategies can be employed to suppress this undesired pathway:
-
Adjust Stoichiometry: Using an excess of the olefin coupling partner can help to favor the cross-coupling reaction over alkyne homocoupling.[4]
-
Optimize Catalyst and Ligands: The choice of palladium source and ligand can influence the selectivity. For instance, in some oxidative Heck-type couplings, palladium trifluoroacetate showed better selectivity for the desired enyne product compared to Pd2(dba)3 or PdCl2(PPh3)2, which favored homocoupling.[4]
-
Control Reaction Conditions: The choice of base and solvent can be pivotal. Screening different bases may help to identify conditions that disfavor the homocoupling pathway.[4]
Question: I am observing the formation of multiple regio- or stereoisomers. How can I improve the selectivity of my reaction?
Answer:
Controlling regio- and stereoselectivity is a key challenge in enyne synthesis.[5] The outcome is often dependent on a subtle interplay of steric and electronic factors.
-
Ligand Selection: The steric and electronic properties of the phosphine ligand play a crucial role in determining the selectivity.[5] For instance, the use of bulky ligands can favor the formation of one rotamer over another in the catalytic cycle, leading to a specific stereoisomer.[5] Bidentate nitrogen-containing ligands have also been shown to influence the reaction pathway, favoring protonolysis over β-hydride elimination and thus affecting the final product.[6][7]
-
Substrate Directing Groups: Functional groups within the enyne substrate can direct the chemoselectivity of the coupling. Propargylic alcohols or propiolates can act as directing groups, influencing which alkyne acts as the donor and which as the acceptor in intramolecular couplings.[1]
-
Additive Effects: The presence of additives can switch the reaction mechanism and, consequently, the regioselectivity. For example, in some alkyne dimerizations, the addition of carboxylate salts can switch the mechanism from a hydropalladation pathway to a carbopalladation pathway, resulting in a different regioselectivity.[8]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing a palladium-catalyzed enyne cyclization?
A1: A good starting point for optimization is to use Pd(OAc)2 as the palladium source with a suitable phosphine ligand, such as TDMPP, in a 1:2 molar ratio.[1] Toluene is a commonly used solvent. The reaction can initially be run at room temperature with slow addition of the enyne substrate over several hours.[1] Based on the initial results, parameters such as catalyst loading, temperature, and the addition of a base (e.g., triethylamine) can be systematically varied.[1]
| Parameter | Starting Condition | Range for Optimization | Reference |
| Palladium Source | Pd(OAc)2 | Pd2(dba)3, Pd(TFA)2, etc. | [1][4] |
| Ligand | TDMPP | Other phosphines, N-ligands | [1][6] |
| Pd:Ligand Ratio | 1:2 | 1:1 to 1:4 | [1] |
| Catalyst Loading | 5 mol % | 1-10 mol % | [1] |
| Solvent | Toluene | THF, DCE, etc. | [1][3][9] |
| Temperature | Room Temperature | 23-100 °C | [1][10] |
| Additive | None | Triethylamine, Acetic Acid | [1] |
| Substrate Conc. | 0.005 M (catalyst) | 0.001 - 0.1 M | [1] |
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can have a significant impact on the solubility of the catalyst and substrates, the stability of catalytic intermediates, and the overall reaction rate and selectivity.[11] Polar aprotic solvents can be beneficial in some cases.[3] For certain cycloisomerizations, the addition of a coordinating solvent like acetonitrile can prevent the formation of undesired olefin isomers.[9] A solvent screen is often a valuable part of the optimization process.
Q3: What are the key mechanistic steps I should be aware of for troubleshooting?
A3: Understanding the fundamental mechanistic steps is crucial for rational troubleshooting. Key steps in many palladium-catalyzed enyne syntheses include:
-
Oxidative Addition/Alkyne Coordination: The active Pd(0) species coordinates to the alkyne.
-
Carbopalladation/Hydropalladation: Insertion of the alkyne into a Pd-C or Pd-H bond. The regioselectivity of this step is often critical.[8]
-
Alkene Insertion: The newly formed vinylpalladium species can then undergo insertion of the alkene moiety.[6][7]
-
Reductive Elimination/Protonolysis/β-Hydride Elimination: The final step to release the product and regenerate the catalyst. The competition between these pathways can determine the structure of the final product.[6][7][12]
Experimental Protocols
Representative Protocol for a Palladium-Catalyzed Intramolecular Alkyne-Alkyne Coupling:
This protocol is adapted from a reported procedure for a macrocyclization reaction.[1]
Materials:
-
Diyne substrate
-
Palladium(II) acetate (Pd(OAc)2)
-
Tris(2,6-dimethoxyphenyl)phosphine (TDMPP)
-
Triethylamine (Et3N)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add Pd(OAc)2 (5 mol %) and TDMPP (10 mol %) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to dissolve the catalyst and ligand, resulting in a specific molarity (e.g., 0.005 M in Pd(OAc)2).
-
Add triethylamine (1.1 equivalents relative to the substrate).
-
Prepare a separate solution of the diyne substrate in anhydrous toluene (e.g., 0.10 M).
-
Using a syringe pump, add the diyne solution to the catalyst mixture at a slow, constant rate over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction mixture to stir for a total of 13 hours.
-
Upon completion (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Florisil® or silica gel to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired macrocyclic enyne.
Visualizations
References
- 1. Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious Enyne Construction from Alkynes via Oxidative Pd(II) Catalyzed Heck-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(II)-catalyzed enyne coupling reaction initiated by acetoxypalladation of alkynes and quenched by protonolysis of the carbon-palladium bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium(II)-Catalyzed Enyne Coupling Reaction Initiated by Acetoxypalladation of Alkynes and Quenched by Protonolysis of the Carbon-Palladium Bond [organic-chemistry.org]
- 8. Item - Development of Pd-Catalyzed Alkyne Dimerization and Enyne Benzannulation Methodologies - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suppressing Homocoupling in Sonogashira Reactions
Welcome to the technical support center for Sonogashira reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize their Sonogashira couplings by minimizing or eliminating the formation of homocoupling byproducts (Glaser coupling). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve high yields of your desired cross-coupled products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common issues encountered during Sonogashira reactions related to homocoupling, along with their potential causes and solutions.
Q1: I am observing a significant amount of alkyne homocoupling product in my reaction. What is the primary cause of this?
A1: The primary culprit for alkyne homocoupling, also known as Glaser coupling, is the presence of a copper(I) co-catalyst in an oxidative environment.[1][2] While the copper acetylide intermediate is crucial for the Sonogashira catalytic cycle, it can undergo oxidative dimerization in the presence of oxygen, leading to the formation of a diyne byproduct.[1][2][3]
Q2: How can I minimize homocoupling while still using a copper co-catalyst?
A2: Several strategies can be employed to reduce homocoupling in copper-catalyzed Sonogashira reactions:
-
Deoxygenation: Rigorously deoxygenate all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen is a key promoter of the Glaser coupling side reaction.[1]
-
Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can significantly diminish the formation of homocoupling products to as low as 2%.[3][4][5][6]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the second-order homocoupling reaction.[7][8]
-
Lowering Copper Catalyst Concentration: While a sufficient amount of copper is needed for the reaction to proceed efficiently, using a large excess can increase the rate of homocoupling. It is advisable to screen for the optimal, lowest effective concentration of the copper co-catalyst.[7]
Q3: My reaction is not proceeding to completion, and I see both starting material and homocoupling product. What should I do?
A3: This scenario suggests that the rate of homocoupling is competitive with or even faster than the desired cross-coupling. This can happen with unreactive aryl halides.[7] Consider the following troubleshooting steps:
-
Increase Reaction Temperature: For less reactive aryl bromides or chlorides, increasing the reaction temperature may be necessary to promote the oxidative addition step of the palladium cycle.[9] However, be mindful that higher temperatures can also accelerate side reactions.
-
Change the Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Solvents like DMF, THF, or acetonitrile are commonly used.[9] Sometimes, using the amine base as the solvent (e.g., triethylamine) can be effective.[10]
-
Switch to a More Active Catalyst System: Employing more electron-rich and bulky phosphine ligands can enhance the activity of the palladium catalyst, potentially accelerating the cross-coupling reaction over homocoupling.[8][11]
-
Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is often the most effective solution.[1][12]
Q4: I am working with a substrate that is sensitive to copper. Are there reliable copper-free methods to avoid homocoupling?
A4: Yes, numerous copper-free Sonogashira protocols have been developed to address issues of homocoupling and substrate sensitivity.[1][12] These methods typically rely on a highly active palladium catalyst and a suitable base to facilitate the coupling. A variety of phosphine ligands and N-heterocyclic carbene (NHC) ligands have been successfully employed in copper-free Sonogashira reactions.[11][12]
Q5: What is the role of the base in suppressing homocoupling?
A5: The base plays a crucial role in both the desired cross-coupling and the undesired homocoupling pathways. In the Sonogashira reaction, the base deprotonates the terminal alkyne to form the acetylide. The choice of base can influence the reaction rate and selectivity. While amine bases like triethylamine (TEA) and diisopropylamine (DIPA) are common, inorganic bases such as Cs₂CO₃ or K₂CO₃ are also used, particularly in copper-free systems.[13][14] The selection of the optimal base is often substrate-dependent and may require screening.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data on the effect of different reaction conditions on the suppression of homocoupling.
Table 1: Effect of Reaction Atmosphere on Homocoupling
| Entry | Aryl Halide | Alkyne | Conditions | Cross-Coupling Yield (%) | Homocoupling Yield (%) | Reference |
| 1 | 4-Iodo-N,N-dimethylaniline | Phenylacetylene | Standard Sonogashira, Air | Lower Yield | Considerable Amount | [3] |
| 2 | 4-Iodo-N,N-dimethylaniline | Phenylacetylene | Modified, H₂/N₂ Atmosphere | 95 | ~2 | [3] |
| 3 | 4-Bromopyridine HCl | 4-(N,N-Dimethylamino)phenylacetylene | Original Sonogashira | (in brackets) | Considerable | [3] |
| 4 | 4-Bromopyridine HCl | 4-(N,N-Dimethylamino)phenylacetylene | Modified, H₂/N₂ Atmosphere | 94 | Low | [3] |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Entry | Aryl Halide | Alkyne | Catalyst System | Cross-Coupling Yield (%) | Homocoupling Observed? | Reference |
| 1 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, CuI, DABCO, Air | Quantitative | Not specified | [15] |
| 2 | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, DABCO, Air (Cu-free) | Quantitative | No | [15] |
| 3 | 1-Iodo-4-methoxybenzene | Phenylacetylene | Pd(OAc)₂, CuI, DABCO, Air | 11 | Yes | [15] |
| 4 | 1-Iodo-4-methoxybenzene | Phenylacetylene | Pd(OAc)₂, DABCO, Air (Cu-free) | 74 | No | [15] |
| 5 | Aryl Bromide | Terminal Alkyne | (AllylPdCl)₂, P(t-Bu)₃, Amine Base | Good to Excellent | No | [16] |
Experimental Protocols
Protocol 1: Sonogashira Coupling with Diminished Homocoupling using a Hydrogen Atmosphere
This protocol is adapted from Elangovan, A. et al., Org. Lett. 2003, 5, 1841-1844.[3]
-
Apparatus Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%), and CuI (1 mol%).
-
Inerting the System: Seal the flask and evacuate and backfill with a mixture of hydrogen and nitrogen/argon gas three times.
-
Reagent Addition: Under the reducing atmosphere, add the degassed amine base (e.g., triethylamine or piperidine) via syringe.
-
Reaction Initiation: Add the terminal alkyne (1.1 equiv) to the stirring solution.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature
This protocol is based on the work of Soheili, A. et al., Org. Lett. 2003, 5, 4191-4194.[16]
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add (AllylPdCl)₂ (2.5 mol%) and P(t-Bu)₃ (10 mol%) to a reaction vessel.
-
Reagent Addition: Add the aryl bromide (1.0 equiv), the terminal alkyne (1.1 equiv), the amine base (e.g., DABCO or quinuclidine, 2.0 equiv), and the solvent (e.g., DMF).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Reaction Monitoring: Monitor the disappearance of the aryl halide starting material by HPLC or GC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water to remove the DMF and amine salts.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.
Mandatory Visualizations
Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser homocoupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Haloalkynes
Welcome to the technical support center for the synthesis of haloalkynes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of haloalkynes, providing potential causes and actionable solutions.
FAQ 1: I am observing a significant amount of a dimeric byproduct, especially when synthesizing iodoalkynes. What is happening and how can I prevent it?
Answer:
You are likely observing the formation of a symmetrical 1,3-diyne, a common byproduct resulting from the homocoupling of your haloalkyne product. This side reaction is particularly prevalent with iodoalkynes.
Troubleshooting Guide:
Potential Cause:
-
Reaction Conditions: The conditions used for the synthesis of the haloalkyne, especially in the presence of bases or trace metals, can promote the homocoupling of the product.
Solutions:
-
Choice of Halogenating Agent and Catalyst: For the synthesis of 1-iodoalkynes from terminal alkynes, using N-iodosuccinimide (NIS) in the presence of a non-metallic catalyst like γ-Al₂O₃ can afford high yields of the desired product with excellent chemoselectivity, minimizing homocoupling.[1]
-
Metal-Free Conditions: Acetic acid can be used to activate NIS for a highly chemoselective direct iodination of terminal alkynes under metal-free conditions, which can suppress the formation of diyne byproducts.[2]
-
Purification: If diyne formation is unavoidable, the desired haloalkyne can often be separated by fractional distillation under reduced pressure or by column chromatography.
Experimental Protocol: Minimizing Diyne Formation in the Synthesis of 1-Iodoalkynes
This protocol is adapted for the synthesis of 1-iodoalkynes from terminal alkynes using NIS and γ-Al₂O₃.[1]
-
Materials:
-
Terminal alkyne (1.0 mmol)
-
N-iodosuccinimide (NIS) (1.2 mmol)
-
γ-Al₂O₃ (0.5 g)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
-
Procedure:
-
To a solution of the terminal alkyne in CH₂Cl₂, add NIS and γ-Al₂O₃.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the γ-Al₂O₃.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
FAQ 2: During the dehydrohalogenation of a dihalide to form a terminal haloalkyne, I am getting a mixture of products, including an isomer with the triple bond in the wrong position. What is causing this and how can I improve the selectivity?
Answer:
You are likely observing isomerization of the alkyne product. Under strongly basic conditions, a terminal alkyne can be deprotonated to form an acetylide, which can then undergo rearrangement to a more stable internal alkyne. The formation of allenes as intermediates can also lead to isomeric alkyne products.
Troubleshooting Guide:
Potential Cause:
-
Strongly Basic Conditions: The use of strong bases like potassium hydroxide (KOH) at high temperatures can promote the isomerization of the initially formed terminal alkyne to a more thermodynamically stable internal alkyne.[3]
-
Allene Intermediate: The elimination reaction can sometimes proceed through an allene intermediate, which can then isomerize to different alkynes.[4]
Solutions:
-
Use of Sodium Amide in Liquid Ammonia: A common and effective method to suppress isomerization is to use sodium amide (NaNH₂) in liquid ammonia as the base. The reaction is carried out at a low temperature (-33 °C, the boiling point of ammonia), which kinetically favors the formation of the terminal alkyne. The terminal alkyne is also trapped as its sodium salt, preventing further reaction.[3][5]
-
Careful Choice of Base and Temperature: If using other bases, carefully controlling the temperature and reaction time can help to minimize isomerization.
Experimental Protocol: Synthesis of a Terminal Alkyne using NaNH₂ in Liquid Ammonia
This protocol describes the double dehydrohalogenation of a vicinal dihalide.[6]
-
Materials:
-
Vicinal dihalide (e.g., 1,2-dibromohexane) (1.0 equiv)
-
Sodium amide (NaNH₂) (3.0 equiv)
-
Liquid ammonia (solvent)
-
Ammonium chloride (for quenching)
-
-
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser and an inlet for ammonia gas.
-
Condense the required amount of ammonia into the flask at -78 °C.
-
Add sodium amide to the liquid ammonia with stirring.
-
Slowly add the vicinal dihalide to the sodium amide solution.
-
Stir the reaction mixture for several hours at the reflux temperature of liquid ammonia (-33 °C).
-
After the reaction is complete, cautiously quench the reaction by adding solid ammonium chloride in portions.
-
Allow the ammonia to evaporate.
-
Add water and extract the product with an organic solvent (e.g., ether).
-
Dry the organic layer and purify the product by distillation.
-
FAQ 3: My reaction to synthesize a haloalkyne from a dihalide is producing a significant amount of an alcohol or ether byproduct. Why is this happening?
Answer:
The formation of alcohol or ether byproducts is indicative of a competing bimolecular nucleophilic substitution (SN2) reaction. The strong base used for the dehydrohalogenation (E2 reaction) can also act as a nucleophile.
Troubleshooting Guide:
Potential Causes:
-
Unhindered Substrate: Primary dihalides are more susceptible to SN2 reactions.[7]
-
Nature of the Base: Less sterically hindered bases (e.g., NaOH, KOH) are more likely to act as nucleophiles.[8]
-
Solvent: Protic solvents can favor substitution reactions.
Solutions:
-
Use a Sterically Hindered Base: Employing a bulky base such as potassium tert-butoxide (t-BuOK) will favor the E2 elimination pathway over the SN2 reaction due to steric hindrance around the carbon atom.[8]
-
Substrate Choice: If possible, using a secondary or tertiary dihalide will favor elimination over substitution.[7]
-
Solvent Choice: Using an aprotic solvent can help to disfavor the SN2 pathway.
| Factor | Favors E2 (Desired) | Favors SN2 (Side Reaction) |
| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Base | Strong, sterically hindered (e.g., t-BuOK) | Strong, unhindered (e.g., NaOH, EtO⁻) |
| Solvent | Aprotic | Protic |
| Temperature | Higher | Lower |
FAQ 4: I am attempting to synthesize a substituted alkyne from a 1,1-diaryl-2-bromo-alkene using a strong base, but I am getting low yields and a complex mixture of products. What could be the issue?
Answer:
This reaction, known as the Fritsch-Buttenberg-Wiechell (FBW) rearrangement, proceeds through a vinyl carbene intermediate and can be sensitive to reaction conditions.[9] Side reactions can arise from the reactivity of this intermediate.
Troubleshooting Guide:
Potential Causes:
-
Incomplete Reaction: The base may not be strong enough or the reaction time may be insufficient.
-
Side Reactions of the Carbene Intermediate: The vinyl carbene can undergo undesired insertion or addition reactions.
-
Substrate Decomposition: The starting material or product may be unstable under the strongly basic conditions.
Solutions:
-
Choice of Base: Strong bases like alkoxides or organolithium reagents (e.g., n-BuLi) are typically required.[1]
-
Temperature Control: The reaction is often performed at low temperatures to control the reactivity of the intermediates.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture.
Experimental Protocol: Fritsch-Buttenberg-Wiechell Rearrangement
This is a general procedure and may require optimization for a specific substrate.
-
Materials:
-
1,1-diaryl-2-bromo-alkene (1.0 equiv)
-
Strong base (e.g., n-BuLi) (1.1-2.2 equiv)
-
Anhydrous solvent (e.g., THF, ether)
-
-
Procedure:
-
Dissolve the 1,1-diaryl-2-bromo-alkene in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the strong base to the solution.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with a suitable proton source (e.g., water, saturated ammonium chloride).
-
Extract the product, dry the organic layer, and purify by chromatography or crystallization.
-
Data Presentation
The following table summarizes the general influence of reaction parameters on the formation of common side products in haloalkyne synthesis.
| Side Product | Favored By | Mitigation Strategies | Typical Yield Range of Side Product |
| Symmetrical Diyne | Iodoalkynes, presence of Cu or Pd catalysts | Use of non-metallic catalysts (e.g., Al₂O₃ with NIS), metal-free conditions. | 5-50% (can be higher for iodoalkynes) |
| Isomerized Alkyne | Strong, non-hindered bases (e.g., KOH) at high temperatures. | Use of NaNH₂ in liquid ammonia at low temperatures. | 10-40% |
| Allene | Dehydrohalogenation of certain vinylic halides. | Use of a very strong base like NaNH₂ to favor alkyne formation.[4] | 5-20% |
| Alcohol/Ether (from SN2) | Primary dihalides, unhindered bases (e.g., NaOH). | Use of sterically hindered bases (e.g., t-BuOK). | 5-30% |
Visualizations
Logical Workflow for Troubleshooting Haloalkyne Synthesis
Caption: Troubleshooting workflow for common side reactions in haloalkyne synthesis.
Competing E2 and SN2 Pathways in Dihalide Elimination
Caption: Competing E2 and SN2 pathways in the synthesis of haloalkynes from dihalides.
References
- 1. Corey-Fuchs Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. prepchem.com [prepchem.com]
- 6. SN2 Reaction Mechanism [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]
- 9. Fritsch–Buttenberg–Wiechell rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Palladium Catalyst Removal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing palladium catalysts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium catalysts?
A1: Common methods for palladium removal can be broadly categorized into adsorption, extraction/precipitation, and crystallization.[1] Adsorption techniques using solid-supported scavengers are widely used. These include:
-
Activated Carbon: A cost-effective option, particularly for large-scale processes.[1]
-
Functionalized Silica Scavengers: These offer high selectivity and are compatible with a range of solvents.[1][2] Common functionalities include thiol, thiourea, and trimercaptotriazine (TMT).[1][2]
-
Polymer-Based Resins: Similar to silica scavengers, these can be functionalized to bind palladium.[3][4]
-
Celite Filtration: A simple method for removing insoluble, metallic palladium.[5]
Other methods include liquid-liquid extraction, chromatography, and recrystallization, though these can sometimes be less effective or lead to product loss.[3][6]
Q2: My initial attempts to remove palladium have failed. What should I do next?
A2: If a single removal method is insufficient, a combination of techniques or a systematic screening of different scavengers is recommended. The choice of method is highly dependent on the specific product, solvent, temperature, and the form of the palladium species in the mixture.[1] Consider the following:
-
Screening different scavengers: The effectiveness of a scavenger can vary significantly. A screening study with a small panel of scavengers (e.g., different functionalized silicas, activated carbon) can identify the most effective one for your specific system.
-
Optimizing conditions: Temperature, contact time, and the amount of scavenger can all impact removal efficiency.[1]
-
Binary Systems: Combining a chelating agent with a solid support like activated carbon can have a synergistic effect, leading to significantly better palladium removal than either component alone.[1]
-
Sequential Treatment: A multi-step approach, such as filtration through celite followed by treatment with a scavenger, can be effective.
Q3: I am concerned about losing my product during palladium removal. How can I minimize this?
A3: Product loss is a common concern, especially when using non-selective adsorbents like activated carbon, which can bind the desired compound.[1] To mitigate this:
-
Use Selective Scavengers: Functionalized silica or polymer-based scavengers are designed to be highly selective for metals, minimizing non-specific binding of your product.[3]
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. An excess of scavenger can lead to higher product loss.
-
Thorough Washing: After filtration to remove the scavenger, wash the solid material with a suitable solvent to recover any adsorbed product.
-
Consider Alternative Methods: If product loss remains high with adsorption methods, explore options like crystallization or extraction which may offer better selectivity for your specific product.
Q4: How do I choose the right scavenger for my specific reaction?
A4: The selection of an appropriate scavenger is critical and depends on several factors. The following workflow can guide your decision-making process.
Caption: Decision workflow for selecting a palladium removal strategy.
Troubleshooting Guides
Issue 1: High levels of palladium remain after treatment with activated carbon.
| Possible Cause | Troubleshooting Step |
| Insufficient contact time or temperature. | Increase the stirring time and/or temperature. The efficiency of removal can be dependent on these parameters.[1] |
| Inappropriate type of activated carbon. | Different grades of activated carbon have varying surface areas and pore structures. Test a different type, such as Darco KB-B or Nuchar AquaGuard.[1] |
| Palladium species not amenable to carbon adsorption. | Consider a binary system by adding a chelating agent like 1,2-ethanedithiol or trimercaptotriazine (TMT) along with the activated carbon.[1] This can have a synergistic effect. |
| Product is interfering with adsorption. | Dilute the reaction mixture with a suitable solvent before adding the activated carbon. |
Issue 2: Significant product loss after using a scavenger.
| Possible Cause | Troubleshooting Step |
| Non-specific adsorption to the scavenger. | This is a known issue with activated carbon.[1] Switch to a more selective scavenger like a functionalized silica (e.g., SiliaMetS Thiol).[2] |
| Excessive amount of scavenger used. | Reduce the weight equivalent of the scavenger. Perform a small-scale experiment to determine the optimal loading. |
| Product trapped in the filtered scavenger. | After filtration, wash the scavenger cake thoroughly with the reaction solvent or another solvent in which the product is soluble to recover any bound material. |
Data on Palladium Removal Efficiency
The following tables summarize quantitative data from various studies on the effectiveness of different palladium removal methods.
Table 1: Comparison of Different Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| SiliaMetS Thiol | 2400 | ≤ 16 | > 99.3% | Not specified | [2] |
| SiliaMetS Thiourea | 2400 | ≤ 16 | > 99.3% | Not specified | [2] |
| Activated Carbon (Darco) | 2400 | > 16 | < 99.3% | Not specified | [2] |
| Polymer-based scavenger (Quadrapure) | 2400 | > 16 | < 99.3% | Not specified | [2] |
| Si-TMT | > target | < 1 | > 99% | 0.03 wt, 35 °C, 2 h | [1] |
| Carboxen® 564 | 1250 | 12 | 99.0% | Methanol, 24 h, RT | [7] |
| Thiol functionalized silica | 1250 | > 12 | < 99.0% | Methanol, 24 h, RT | [7] |
Table 2: Effect of Binary Scavenger Systems
| Scavenger System | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Nuchar AquaGuard | 9100 | 6551 | 28% | [1] |
| Nuchar AquaGuard + 1,2-ethanedithiol | 9100 | < 273 | > 97% | [1] |
| Activated Charcoal + TMT | 2239 | 20 | 99.1% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica
Caption: Workflow for palladium scavenging with functionalized silica.
-
Scavenger Selection: Choose an appropriate functionalized silica scavenger (e.g., Si-Thiol, Si-Thiourea, Si-TMT) based on literature precedent or a preliminary screening.
-
Addition: To the crude reaction mixture, add the scavenger. The amount can range from 2-20 wt% relative to the product or 5-10 equivalents relative to the initial palladium loading.[8]
-
Agitation: Stir the mixture at a suitable temperature (e.g., room temperature to 45°C) for a period of 1 to 18 hours.[1] The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the solid scavenger.
-
Washing: Wash the filter cake with the reaction solvent or another appropriate solvent to recover any adsorbed product.
-
Analysis: Combine the filtrate and washings. Take a sample for analysis (e.g., by ICP-MS) to determine the final palladium concentration.[9]
Protocol 2: Palladium Removal Using Activated Carbon
-
Addition: Add activated carbon (e.g., 0.2 to 0.7 wt relative to the crude product) to the solution of your crude product.[1]
-
Agitation: Stir the slurry at a specified temperature (e.g., 25°C to 45°C) for 1.5 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite or a filter aid to remove the activated carbon.
-
Washing: Thoroughly wash the carbon cake with the solvent to minimize product loss.
-
Concentration: Concentrate the filtrate to obtain the product with reduced palladium content.
Note: The efficiency of these protocols is highly dependent on the specific substrate, solvent, and palladium species. Optimization of scavenger type, loading, temperature, and time is often necessary on a case-by-case basis.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. silicycle.com [silicycle.com]
- 3. sopachem.com [sopachem.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of iodoalkynes during purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability issues of iodoalkynes during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my iodoalkyne product decomposing during silica gel column chromatography?
A1: Iodoalkynes can be sensitive to the acidic nature of standard silica gel.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which makes it slightly acidic and can lead to the degradation of acid-sensitive compounds.[3][4] This decomposition can manifest as streaking on a TLC plate or low recovery from a column.[5][6]
Q2: How can I test if my iodoalkyne is stable on silica gel before running a column?
A2: A simple and effective way to check for stability is to run a two-dimensional thin-layer chromatography (2D TLC) experiment.[1][5] This technique helps to distinguish between decomposition and an inefficient solvent system.[6] If the compound is stable, it will appear on the diagonal of the 2D TLC plate. If it decomposes, new spots will appear below the diagonal.[5]
Q3: My 2D TLC shows that my iodoalkyne is decomposing on silica gel. What are my options for purification?
A3: If your iodoalkyne is unstable on standard silica gel, you have several alternatives:
-
Use deactivated silica gel: You can neutralize the acidic sites on the silica gel by treating it with a base, such as triethylamine, or by adding a controlled amount of water.[5][7]
-
Use an alternative stationary phase: Alumina is a common alternative to silica gel and is stable over a wider pH range (pH 2-13), making it suitable for acid-sensitive compounds.[3][4][8] Florisil is another milder, neutral option for less challenging separations.[3][6]
-
Purification without chromatography: If your iodoalkyne is highly unstable on any stationary phase, you can consider non-chromatographic purification methods such as recrystallization or distillation under reduced pressure.[9][10][11]
Q4: I am observing significant product loss even with deactivated silica gel. What else could be causing stability issues?
A4: Besides the acidity of the stationary phase, other factors can affect the stability of iodoalkynes during purification:
-
Temperature: Some iodoalkynes may be thermally labile. If you are using distillation, consider using a vacuum to reduce the boiling point and avoid decomposition.[10][12][13] For chromatography, avoid excessive heat if evaporating fractions.
-
Light: Some organic molecules are sensitive to light.[14] It is good practice to protect your iodoalkyne from direct light, for example, by wrapping flasks in aluminum foil, especially if the purification process is lengthy.
-
pH of the aqueous workup: Before purification, ensure that the pH of your aqueous workup is not too acidic or basic, as this can affect the stability of your compound.[12][15]
Troubleshooting Guides
Assessing Iodoalkyne Stability on a Stationary Phase
Before committing your entire batch of crude product to a purification method, it is crucial to assess its stability. Here are two protocols to help you determine the best approach.
This method provides a quick, qualitative assessment of your compound's stability on silica gel.[1][5]
Experimental Protocol:
-
Obtain a square TLC plate.
-
Spot your crude iodoalkyne sample in one corner of the plate, about 1 cm from each edge.
-
Develop the plate in a suitable solvent system that gives your product an Rf of approximately 0.3-0.5.
-
Remove the plate from the chamber and allow the solvent to evaporate completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. Stable compounds will appear on the diagonal, while decomposition products will appear as new spots off the diagonal.[5]
Caption: Workflow for 2D TLC Stability Test.
For a more quantitative measure of stability, you can assess the recovery of your iodoalkyne after exposure to a stationary phase. This method is adapted from a procedure used for sensitive iodoaziridines.[14][16]
Experimental Protocol:
-
Take a sample of your crude product and determine the initial yield by ¹H NMR spectroscopy using an internal standard.
-
Prepare separate slurries of different stationary phases (e.g., silica gel, deactivated silica gel, basic alumina) in a suitable eluent.
-
Add a known amount of your crude product to each slurry.
-
Stir the mixtures for a set time (e.g., 30-60 minutes) to mimic the contact time during column chromatography.
-
Filter the slurry to remove the stationary phase.
-
Rinse the stationary phase with a small amount of fresh eluent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze the recovered material by ¹H NMR with the same internal standard to determine the final yield.
-
Compare the final yield to the initial yield to quantify the percentage of decomposition on each stationary phase.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. jalonzeolite.com [jalonzeolite.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Two-Dimensional Thin Layer Chromatography-Bioautography Designed to Separate and Locate Metabolites with Antioxidant Activity Contained on Spirulina platensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sse.co.th [sse.co.th]
- 9. Home Page [chem.ualberta.ca]
- 10. Purification [chem.rochester.edu]
- 11. Total chemical synthesis of proteins without HPLC purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Everything about Distillation Under Reduced Pressure [unacademy.com]
- 13. Distillation Under Reduced Pressure [solnpharma.com]
- 14. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
Preventing decomposition of vinyl iodide precursors
Welcome to the Technical Support Center for vinyl iodide precursors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of these valuable synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: My vinyl iodide has turned a pink/brown color. What does this mean and is it still usable?
A pink or brown discoloration indicates the decomposition of the vinyl iodide and the formation of elemental iodine (I₂).[1][2] The usability of the discolored reagent depends on the extent of decomposition and the sensitivity of your subsequent reaction. For many applications, minor discoloration may not be problematic, but for sensitive reactions, purification is recommended.
Q2: What are the primary causes of vinyl iodide decomposition?
Vinyl iodide decomposition is primarily caused by:
-
Light Exposure: Vinyl iodides are photosensitive and can undergo photodissociation, leading to the cleavage of the carbon-iodine bond.[3]
-
Heat: Elevated temperatures can promote thermal decomposition.
-
Acidic Conditions: The presence of acid can accelerate decomposition. Silica gel, being slightly acidic, can sometimes cause degradation during purification.[4]
Q3: How should I properly store my vinyl iodide precursor to prevent decomposition?
To ensure the longevity of your vinyl iodide, store it under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.[5]
-
Light: In an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Stabilizer: For long-term storage, consider adding a small amount of a stabilizer like hydroquinone or a piece of copper wire.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration (Pink/Brown) in Stored Vinyl Iodide | Decomposition leading to the formation of elemental iodine (I₂). | Purify the vinyl iodide by washing with a sodium thiosulfate solution or by passing it through a short plug of basic alumina. |
| Decomposition During Column Chromatography on Silica Gel | The acidic nature of silica gel is catalyzing the decomposition of the sensitive vinyl iodide.[4] | Use a neutral or basic stationary phase, such as basic alumina, for chromatographic purification.[6][7] |
| Polymerization or Gummy Residue Formation | Radical-initiated polymerization of the vinyl group. | Add a radical inhibitor, such as hydroquinone, to the vinyl iodide, especially for long-term storage or if heating is required.[8][9] |
| Low Yields in Reactions Following Storage | Significant decomposition of the vinyl iodide precursor has occurred. | Before use, check the purity of the vinyl iodide by TLC or ¹H NMR. If significant impurities are present, purify the material. |
| Inconsistent Reaction Results | The presence of decomposition products, such as iodine or acidic byproducts, may be interfering with your reaction. | Ensure your starting material is pure. If you suspect decomposition, purify the vinyl iodide immediately before use. |
Experimental Protocols
Protocol 1: Removal of Iodine Impurity with Sodium Thiosulfate Wash
This protocol describes the removal of visible iodine from a vinyl iodide solution.
Materials:
-
Vinyl iodide solution in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the vinyl iodide solution to a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Allow the layers to separate. The organic layer should become colorless as the iodine is reduced to iodide and dissolves in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the wash with the sodium thiosulfate solution if any color remains in the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the purified vinyl iodide.
Protocol 2: Purification of Vinyl Iodide using a Basic Alumina Plug
This protocol is useful for removing acidic impurities and baseline decomposition products.
Materials:
-
Crude vinyl iodide
-
Basic alumina (Brockmann I), deactivated to activity III or IV
-
Hexane and a slightly more polar solvent (e.g., diethyl ether or ethyl acetate)
-
Glass column or a Pasteur pipette
-
Cotton or glass wool
-
Sand
-
Collection flasks
Procedure:
-
Deactivate the Alumina: To prepare activity III alumina, add 6 g of water to 94 g of Brockmann I basic alumina and shake well until homogeneous. For activity IV, use 10 g of water per 90 g of alumina. Let it sit for at least an hour before use.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
Slurry Pack the Alumina: In a beaker, make a slurry of the deactivated basic alumina in hexane. Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing. Add another small layer of sand on top of the alumina bed.
-
Load the Sample: Dissolve the crude vinyl iodide in a minimal amount of hexane. Once the solvent level in the column reaches the top of the sand, carefully add the sample solution to the column.
-
Elute the Column: Elute the column with hexane or a hexane/ether mixture. The less polar vinyl iodide should elute quickly, while more polar, acidic impurities will be retained on the alumina.
-
Collect Fractions: Collect the fractions containing the purified vinyl iodide.
-
Remove Solvent: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Stabilization of Vinyl Iodide for Storage
This protocol describes the addition of a stabilizer to prevent polymerization and decomposition.
Materials:
-
Purified vinyl iodide
-
Hydroquinone or copper powder
-
Storage vial (amber glass)
Procedure for Hydroquinone:
-
For every 10 g of vinyl iodide, add approximately 10-20 mg of hydroquinone. This corresponds to 1000-2000 ppm.
-
Gently swirl the mixture to dissolve the hydroquinone.
-
Store the stabilized vinyl iodide in a sealed amber vial at 2-8°C under an inert atmosphere.
Procedure for Copper:
-
Add a small piece of copper wire or a few granules of copper powder to the storage vial containing the purified vinyl iodide.
-
Ensure the vial is well-sealed and store at 2-8°C in the dark.
Data Summary
Table 1: Recommended Storage Conditions for Vinyl Iodide Precursors
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal decomposition. |
| Light | Protect from light (Amber vial/foil) | Prevents light-induced C-I bond cleavage. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation. |
| Stabilizer (Optional) | Hydroquinone (1000-2000 ppm) or Copper | Inhibits radical polymerization and scavenges radicals. |
Visual Guides
Caption: Decomposition pathway of vinyl iodide precursors.
Caption: Workflow for stabilizing vinyl iodide precursors.
Caption: Troubleshooting workflow for purification.
References
- 1. scribd.com [scribd.com]
- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. US4599441A - Process for preparing organohalosilanes utilizing copper halide-aluminum halide catalysts - Google Patents [patents.google.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound - Google Patents [patents.google.com]
- 9. chempoint.com [chempoint.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning in palladium-catalyzed reactions.
Troubleshooting Guides
This section offers specific guidance for diagnosing and resolving common problems encountered in popular palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction is sluggish or has a low yield. What are the potential causes related to catalyst poisoning and how can I troubleshoot this?
Answer:
Low yield or a stalled Suzuki-Miyaura coupling can often be attributed to catalyst deactivation or poisoning. Here is a step-by-step guide to troubleshoot the issue:
-
Oxygen Sensitivity: Palladium(0) catalysts can be sensitive to oxygen, leading to the formation of inactive palladium(II) oxides. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purity of Reagents: Impurities in your aryl halides or boronic acids can act as catalyst poisons.[1]
-
Troubleshooting Step: Assess the purity of your starting materials using techniques like NMR or GC-MS. If impurities are suspected, purify the reagents by recrystallization or chromatography.
-
-
Base Quality and Solubility: The choice and quality of the base are critical. Poorly soluble or impure bases can introduce contaminants or fail to efficiently promote the catalytic cycle. Common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1]
-
Water Content: While Suzuki couplings are often performed in aqueous media, an inappropriate amount of water can be detrimental. For anhydrous couplings, trace water can hydrolyze boronic acids. In aqueous systems, the ratio of organic solvent to water can be crucial for both solubility and catalyst stability.[2][3][4]
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
Heck Coupling
Question: My Heck reaction is not proceeding to completion, and I observe the formation of palladium black. What is happening and how can I fix it?
Answer:
The formation of palladium black is a common indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into inactive metallic palladium. This is a form of catalyst deactivation.
-
Ligand Dissociation/Degradation: Triphenylphosphine ligands can dissociate from the palladium center or degrade at the high temperatures often required for Heck reactions.[1]
-
Solution: Consider using more robust phosphine ligands with electron-donating properties or higher thermal stability.
-
-
Inadequate Base: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. If the base is too weak or sterically hindered, this regeneration step can be slow or inefficient, leading to catalyst decomposition.
-
Solution: Screen different bases, such as triethylamine (NEt₃) or potassium carbonate (K₂CO₃).
-
-
Reaction Temperature: While Heck reactions often require elevated temperatures, excessively high temperatures can accelerate catalyst decomposition.
-
Solution: Optimize the reaction temperature. It should be high enough to promote the reaction but not so high that it causes rapid catalyst degradation.
-
Catalyst Deactivation Pathway in Heck Coupling
Caption: Simplified Heck catalytic cycle and deactivation pathways.
Buchwald-Hartwig Amination
Question: I am observing significant side product formation in my Buchwald-Hartwig amination. Could this be related to catalyst poisoning?
Answer:
Yes, side product formation in Buchwald-Hartwig amination can be linked to issues with the catalyst's stability and reactivity, which can be influenced by poisoning or suboptimal conditions.
-
Hydrodehalogenation: Formation of a hydrodehalogenated arene (where the halide is replaced by hydrogen) is a common side reaction. This can occur if β-hydride elimination competes with reductive elimination, a process that can be exacerbated by certain catalyst-ligand combinations or the presence of water.
-
Inhibition by Iodide: When using aryl iodides, the iodide anion generated during the reaction can form unreactive palladium dimers, effectively poisoning the catalyst.[5]
-
Solution: Using a less polar solvent like toluene can help to precipitate the iodide salt and minimize its inhibitory effect in the solution.[5]
-
-
Functional Group Incompatibility: Certain functional groups on the substrates can act as poisons. For example, azo groups may coordinate to the palladium and inhibit catalysis.[1] Additionally, some functional groups are incompatible with the strong bases (e.g., NaOt-Bu) typically used, leading to side reactions.
-
Solution: Carefully select the base and ligand combination based on the functional groups present in your substrates. Weaker bases like K₂CO₃ can be used, although they may lead to lower reaction rates.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in palladium-catalyzed reactions?
A1: Common poisons include:
-
Sulfur compounds: (e.g., thiols, sulfides) are notorious for strongly and often irreversibly binding to the palladium surface.[6]
-
Carbon monoxide (CO): Can occupy active sites, inhibiting the binding of reactants.[6][7]
-
Halides: Especially excess iodide, can form inactive palladium complexes.[5][8]
-
Cyanides, phosphates, and phosphites: Can coordinate strongly to the palladium center.[8]
-
Nitrogen-containing heterocycles and nitro compounds: Can act as ligands and deactivate the catalyst.[8]
-
Heavy metals: Can alloy with or block palladium active sites.[6]
-
Oxygen: Can oxidize the active Pd(0) to inactive Pd(II) species.[1]
Q2: How can I detect sulfur impurities in my reagents or solvents?
A2: The Lassaigne's test is a classical qualitative method for detecting sulfur in organic compounds.
Experimental Protocol: Lassaigne's Test for Sulfur
-
Fusion: In a fusion tube, take a small, clean piece of dry sodium metal. Gently heat the tube until the sodium melts into a shining globule. Add a small amount of the organic compound (or a residue from the solvent after evaporation). Heat the tube gently at first, then strongly until it is red-hot.
-
Extraction: Plunge the hot fusion tube into about 10-15 mL of distilled water in a porcelain dish. The tube will break. Cover the dish with a wire gauze to avoid splashing. Boil the contents for a few minutes to extract the sodium salts. Cool and filter the solution. This is the sodium fusion extract.
-
Test: To a small portion of the filtrate, add a few drops of freshly prepared sodium nitroprusside solution. The appearance of a deep violet or purple color confirms the presence of sulfur.[9][10][11]
Q3: Is it possible to regenerate a poisoned palladium catalyst?
A3: Yes, depending on the nature of the poison and the catalyst support, regeneration is often possible. Thermal and chemical treatments are common methods.
Experimental Protocol: Regeneration of Palladium on Carbon (Pd/C)
This protocol is for a catalyst deactivated by organic residues or coke.
-
Washing:
-
Wash the spent catalyst with deionized water (2-3 times) followed by centrifugation or filtration.
-
Wash the catalyst with methanol (2-3 times) and centrifuge/filter to remove organic residues.
-
Perform a final wash with deionized water and dewater by centrifugation. This simple washing can recover a significant portion of the catalyst's activity.[2]
-
-
Thermal Treatment (for coke removal):
-
Place the washed and dried catalyst in a tube furnace.
-
Heat the catalyst under a flow of air or a steam-air mixture. The temperature should be carefully controlled (e.g., starting around 250°C and gradually increasing) to burn off carbonaceous deposits without sintering the palladium particles.[10][12] The regeneration is complete when the exothermic reaction ceases.
-
Cool the catalyst under a flow of inert gas (e.g., nitrogen).
-
Catalyst Regeneration Workflow
Caption: General workflow for the regeneration of a spent Pd/C catalyst.
Q4: How does the choice of phosphine ligand affect catalyst stability?
A4: Phosphine ligands are crucial for stabilizing the palladium catalyst.
-
Electron-donating ligands: Increase the electron density on the palladium, which can promote oxidative addition but may also affect the rate of reductive elimination.
-
Bulky (sterically hindered) ligands: Can promote reductive elimination and prevent the formation of inactive catalyst dimers. They can also create a coordinatively unsaturated metal center, which is often more reactive.
-
Bidentate ligands: Can form more stable chelate complexes with palladium, reducing the likelihood of ligand dissociation and subsequent catalyst decomposition.
However, excess phosphine ligand can sometimes act as an inhibitor by occupying coordination sites on the palladium, preventing the substrate from binding. Conversely, phosphine ligands can be oxidized to phosphine oxides, which can also interact with the catalyst.[13]
Quantitative Data on Catalyst Poisons
The effect of poisons is highly dependent on the specific reaction, catalyst, and conditions. The following table provides a general overview of the impact of common poisons.
| Poison | Typical Source | Effect on Reaction | Typical Concentration for Inhibition | Mitigation Strategy |
| Sulfur Compounds | Impurities in reagents/solvents | Severe and often irreversible deactivation by strong binding to Pd. | ppm levels | Purify reagents and solvents; use sulfur scavengers. |
| Water | Solvents, reagents, atmosphere | Can be beneficial or detrimental depending on the reaction. In Suzuki, can facilitate transmetalation but excess can lead to boronic acid decomposition.[2][14] | Varies greatly | Use anhydrous conditions or optimize water content for aqueous reactions. |
| Oxygen | Air leakage | Oxidation of active Pd(0) to inactive Pd(II). | Trace amounts | Thoroughly degas solvents and maintain an inert atmosphere.[1] |
| Excess Phosphine Ligand | Added to reaction | Can inhibit the reaction by blocking coordination sites. | > 2-4 equivalents relative to Pd | Optimize the ligand-to-metal ratio. |
| Halide Anions (esp. I⁻) | Aryl iodide substrate | Can form stable, inactive Pd-halide bridged dimers.[5] | High substrate concentration | Use less polar solvents to precipitate the halide salt.[5] |
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. dcl-europe.com [dcl-europe.com]
Technical Support Center: Synthesis of 1-iodonon-1-en-3-yne
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-iodonon-1-en-3-yne.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a hydrozirconation-iodination sequence.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting alkyne (non-3-yne) | 1. Inactive Schwartz's reagent (Cp₂ZrHCl).2. Insufficient reaction time or temperature.3. Presence of impurities in the starting material or solvent that quench the reagent. | 1. Use freshly prepared or properly stored Schwartz's reagent. Ensure it is a white, free-flowing powder.[1]2. Allow the hydrozirconation to stir for at least 1-2 hours at room temperature.[2]3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of a mixture of regioisomers | 1. Insufficient steric differentiation between the two carbons of the alkyne.2. Reaction conditions favoring kinetic over thermodynamic control. | 1. For internal alkynes, the zirconium will preferentially add to the less sterically hindered carbon.[2][3] Ensure the starting alkyne has sufficient steric bulk on one side if high regioselectivity is required.2. Using a slight excess of Schwartz's reagent can help to isomerize the initial mixture to the thermodynamically favored, less sterically hindered vinylzirconocene intermediate.[3] |
| Presence of the corresponding (Z)-isomer in the final product | 1. Isomerization of the vinylzirconocene intermediate before or during iodination.2. Non-stereospecific iodination. | 1. Hydrozirconation typically proceeds via a syn-addition, leading to the (E)-isomer.[1][4] Ensure the reaction is not exposed to light or excessive heat, which could potentially cause isomerization.2. Add the iodinating agent at a low temperature (e.g., -78 °C) to ensure a rapid and clean quench of the vinylzirconocene intermediate before isomerization can occur. |
| Significant amount of non-iodinated enyne byproduct | 1. Incomplete iodination.2. Quenching of the vinylzirconocene intermediate by a proton source (e.g., water) before the addition of iodine. | 1. Use a sufficient excess of the iodinating agent (e.g., 1.2-1.5 equivalents of I₂ or NIS).2. Ensure the reaction is strictly anhydrous until the iodinating agent has been added. |
| Difficulty in purifying the final product | 1. Presence of residual zirconium byproducts.2. Similar polarity of the product and starting material or byproducts. | 1. After quenching the reaction, perform an aqueous workup (e.g., with saturated NH₄Cl or water) to remove zirconium salts. A filtration through a pad of Celite or silica gel may also be beneficial.2. Utilize a suitable chromatography system. A non-polar eluent system (e.g., hexanes or pentane) is typically effective for purifying vinyl iodides. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for synthesizing this compound?
A1: The most common and effective method is a two-step, one-pot procedure involving the hydrozirconation of non-3-yne with Schwartz's reagent (Cp₂ZrHCl), followed by in-situ iodination of the resulting alkenylzirconocene intermediate.[5][6]
Q2: How can I prepare Schwartz's reagent, and how should it be handled?
A2: Schwartz's reagent can be purchased commercially or prepared by reducing zirconocene dichloride (Cp₂ZrCl₂) with a suitable hydride source like lithium aluminum hydride (LiAlH₄).[7] It is a white powder that is sensitive to air, moisture, and light, although it can be handled briefly in the air.[1][3] For long-term storage and for the reaction itself, it is crucial to maintain an inert atmosphere.
Q3: What is the mechanism of the hydrozirconation step?
A3: Hydrozirconation involves the syn-addition of the zirconium-hydride bond across the alkyne.[4] This forms a vinylzirconocene intermediate where the zirconium and the added hydrogen are on the same side of the newly formed double bond. For internal alkynes, the zirconium atom predominantly adds to the less sterically hindered carbon of the triple bond.[2][3]
Q4: Which iodinating agent is better, molecular iodine (I₂) or N-iodosuccinimide (NIS)?
A4: Both I₂ and NIS can be effective for the iodination of the vinylzirconocene intermediate. NIS is sometimes preferred as it can lead to a cleaner reaction with fewer side products and is often easier to handle than I₂.[2]
Q5: How can I monitor the progress of the hydrozirconation reaction?
A5: The hydrozirconation reaction can be monitored by observing the consumption of the starting alkyne using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Additionally, Schwartz's reagent is a white, insoluble solid in many organic solvents, while the vinylzirconocene intermediate is typically soluble, so a visual change from a suspension to a clear solution may indicate the reaction is proceeding.[3]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative example based on general procedures for the hydrozirconation-iodination of internal alkynes.[2][5][6] Researchers should optimize conditions for their specific setup and scale.
Materials and Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Anhydrous tetrahydrofuran (THF)
-
Non-3-yne (starting material)
-
Schwartz's reagent (Cp₂ZrHCl)
-
N-iodosuccinimide (NIS) or Iodine (I₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions
-
Hexane for chromatography
Procedure:
-
Hydrozirconation:
-
To an oven-dried flask under an inert atmosphere, add Schwartz's reagent (1.2 equivalents).
-
Add anhydrous THF via syringe.
-
To this suspension, add non-3-yne (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction mixture should become a clear, yellowish solution.
-
-
Iodination:
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve NIS or I₂ (1.2 equivalents) in anhydrous THF.
-
Add the solution of the iodinating agent dropwise to the cold reaction mixture.
-
Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
If I₂ was used, wash the organic layer with saturated aqueous Na₂S₂O₃ to remove excess iodine.
-
Extract the aqueous layer with diethyl ether or hexane (2-3 times).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Hydrozirconation Mechanism
Caption: Mechanism of the syn-addition in hydrozirconation.
References
- 1. Schwartz's reagent - Enamine [enamine.net]
- 2. Directed Hydrozirconation of Homopropargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Schwartz's reagent - Wikipedia [en.wikipedia.org]
- 5. Schwartz's Reagent, Zirconocene Chloride Hydride [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Schwartz Hydrozirconation | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Iodo-, Bromo-, and Chloro-Enynes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-enynes in prevalent cross-coupling reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in the selection of appropriate substrates for organic synthesis.
Introduction to Halo-enynes
Halo-enynes are versatile building blocks in organic synthesis, serving as precursors to complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Their utility stems from the presence of both an alkyne and a vinyl halide moiety, allowing for sequential and site-selective functionalization through various cross-coupling reactions. The nature of the halogen atom (iodine, bromine, or chlorine) significantly influences the reactivity of the vinyl halide bond, which is a critical consideration in synthetic planning.
General Reactivity Trend
The reactivity of halo-enynes in palladium-catalyzed cross-coupling reactions generally follows the trend:
Iodo-enyne > Bromo-enyne > Chloro-enyne
This trend is primarily attributed to the bond dissociation energies of the carbon-halogen (C-X) bond. The C-I bond is the weakest, making it the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. Conversely, the C-Cl bond is the strongest, rendering chloro-enynes the least reactive.
Visualizing the Reactivity Hierarchy
The following diagram illustrates the general reactivity trend of halo-enynes in cross-coupling reactions.
Caption: General reactivity trend of halo-enynes in cross-coupling reactions.
Quantitative Reactivity Comparison
The following table summarizes typical reaction conditions and observed yields for the Sonogashira, Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions of iodo-, bromo-, and chloro-enynes. It is important to note that these values are representative and have been compiled from various sources. Direct comparison under identical conditions in a single study is limited in the literature.
| Reaction Type | Halo-enyne | Typical Catalyst System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Sonogashira | Iodo-enyne | Pd(PPh₃)₄, CuI, Amine base | Room Temp - 40 | 1 - 6 | 85 - 98 |
| Bromo-enyne | Pd(PPh₃)₄, CuI, Amine base | 50 - 80 | 6 - 24 | 70 - 90 | |
| Chloro-enyne | Pd(PPh₃)₄, CuI, Amine base | > 100 | 24 - 48 | < 10 (Often unreactive) | |
| Suzuki-Miyaura | Iodo-enyne | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Room Temp - 60 | 2 - 12 | 90 - 99 |
| Bromo-enyne | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 80 - 100 | 12 - 24 | 75 - 95 | |
| Chloro-enyne | Pd₂(dba)₃/ligand, Strong Base | > 100 | > 24 | 20 - 60 (Requires forcing conditions) | |
| Stille | Iodo-enyne | Pd(PPh₃)₄, LiCl | Room Temp - 50 | 1 - 4 | 80 - 95 |
| Bromo-enyne | Pd(PPh₃)₄, LiCl | 60 - 90 | 4 - 18 | 70 - 90 | |
| Chloro-enyne | - | - | - | Generally unreactive[1] | |
| Negishi | Iodo-enyne | Pd(PPh₃)₄ | Room Temp - 50 | 1 - 3 | 85 - 98 |
| Bromo-enyne | Pd(PPh₃)₄ | 50 - 80 | 3 - 12 | 80 - 95 | |
| Chloro-enyne | Pd(P(t-Bu)₃)₂ or Ni catalyst | 80 - 120 | 12 - 36 | 50 - 80 (More feasible than other couplings) |
Discussion of Reactivity in Key Cross-Coupling Reactions
Sonogashira Coupling
The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is highly sensitive to the nature of the halogen. Iodo-enynes are excellent substrates, often reacting at room temperature to provide high yields of the coupled product.[2] Bromo-enynes are also viable substrates but typically require elevated temperatures to achieve reasonable reaction rates and yields. Chloro-enynes are generally considered poor substrates for Sonogashira couplings and often fail to react under standard conditions.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, the reactivity trend is well-established: I > Br >> Cl.[3] Iodo-enynes exhibit the highest reactivity, allowing for coupling under mild conditions. Bromo-enynes are also widely used, though they may necessitate higher temperatures or more active catalyst systems. Chloro-enynes are the most challenging substrates and require specialized, highly active catalysts and more forcing conditions to achieve satisfactory conversions.
Stille Coupling
The Stille reaction involves the coupling of an organostannane with an organic halide. Similar to other palladium-catalyzed cross-coupling reactions, iodo-enynes are more reactive than their bromo- counterparts, reacting faster and under milder conditions.[1] Vinyl chlorides are generally described as being insufficiently reactive for the Stille reaction.[1]
Negishi Coupling
The Negishi coupling, which utilizes an organozinc reagent, is known for its high reactivity and functional group tolerance. The general reactivity trend of I > Br > Cl still holds.[4] However, the Negishi coupling is often the method of choice for coupling less reactive chlorides due to the higher nucleophilicity of the organozinc reagent.[4] While iodo- and bromo-enynes remain the more reactive substrates, the Negishi protocol offers a more viable route for the functionalization of chloro-enynes compared to many other cross-coupling methods.
Experimental Protocols
The following are representative experimental protocols for the cross-coupling of a generic halo-enyne. Note: These are general procedures and may require optimization for specific substrates.
Sonogashira Coupling of an Iodo-enyne
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the iodo-enyne (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 1-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Suzuki-Miyaura Coupling of a Bromo-enyne
-
Reaction Setup: In a round-bottom flask, dissolve the bromo-enyne (1.0 mmol), the boronic acid or ester (1.5 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in a mixture of an organic solvent (e.g., toluene or 1,4-dioxane, 8 mL) and an aqueous solution of a base (e.g., 2M K₂CO₃, 2 mL).[5]
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours under an inert atmosphere.[5] Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, separate the layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography.[5]
Stille Coupling of a Bromo-enyne
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the bromo-enyne (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and LiCl (3.0 mmol).
-
Reagent Addition: Add anhydrous, degassed DMF (5 mL) followed by the organostannane (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C for 4-18 hours. Monitor the reaction's progress.
-
Work-up: Cool the reaction mixture and dilute with an organic solvent. Wash the solution with saturated aqueous KF solution to remove tin byproducts, followed by a brine wash. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Negishi Coupling of a Chloro-enyne
-
Organozinc Reagent Preparation: In a flame-dried flask under an inert atmosphere, react the corresponding alkynyl halide with activated zinc dust in THF to prepare the organozinc reagent.
-
Coupling Reaction: In a separate flame-dried Schlenk flask, add the chloro-enyne (1.0 mmol) and a highly active palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos, 2-5 mol%). Add anhydrous THF (5 mL).
-
Reagent Addition: Add the freshly prepared organozinc reagent (1.2 mmol) dropwise to the solution of the chloro-enyne and catalyst at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-80 °C for 12-24 hours. Monitor the reaction by GC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the product by column chromatography.[6]
Conclusion
The choice of halogen on an enyne substrate is a critical parameter that dictates its reactivity in cross-coupling reactions. Iodo-enynes are the most reactive, allowing for mild reaction conditions and broad applicability. Bromo-enynes offer a balance of reactivity and stability, while chloro-enynes, being the most stable and often most cost-effective, require more specialized and forcing conditions for successful coupling. Understanding this reactivity hierarchy is essential for the strategic design of synthetic routes in pharmaceutical and materials science research, enabling chemists to select the optimal halo-enyne for their specific synthetic goals.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Negishi Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of 1-Iodonon-1-en-3-yne: A Novel Rhodium-Catalyzed Approach vs. a Classical Method
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of key intermediates is paramount. This guide provides a detailed comparison of a novel rhodium-catalyzed hydroiodination method for the synthesis of 1-iodonon-1-en-3-yne against the well-established hydrozirconation-iodination protocol. The following sections present a quantitative data comparison, detailed experimental procedures, and visual representations of the synthetic pathways to aid in the selection of the most suitable route for your research needs.
Performance Comparison at a Glance
The choice of synthetic route can significantly impact yield, stereoselectivity, and overall efficiency. The following table summarizes the key performance indicators for the synthesis of a representative 1-iodo-1-en-3-yne, using data extrapolated from similar substrates for the established method.
| Metric | Novel Rhodium-Catalyzed Route | Established Hydrozirconation-Iodination Route |
| Product | (E)- or (Z)-1-Iodonon-1-en-3-yne | (E)-1-Iodonon-1-en-3-yne |
| Typical Yield | 80-97% | Generally high, estimated 70-85% |
| Stereoselectivity | High to exclusive for either (E) or (Z) isomer | High for (E) isomer |
| Key Reagents | [Rh(cod)2]BF4, Ligand (e.g., dcype or Xantphos), Iodo-alkane | Schwartz's Reagent (Cp2ZrHCl) |
| Reaction Time | 12-24 hours | Typically shorter, ~1-3 hours |
| Temperature | 80-110 °C | Room Temperature |
| Key Advantages | Tunable stereoselectivity (E or Z), broad functional group tolerance. | Well-established, reliable for (E)-isomer, mild conditions. |
| Key Disadvantages | Requires catalyst and ligand, longer reaction times, higher temperatures. | Stoichiometric use of zirconium reagent, sensitive to air and moisture. |
Experimental Protocols
A Novel Approach: Rhodium-Catalyzed Anti-Markovnikov Transfer Hydroiodination
This method offers a modern alternative, allowing for the selective synthesis of either the (E) or (Z) isomer of the desired vinyl iodide through careful ligand selection.
Materials:
-
Non-1-en-3-yne (1.0 equiv)
-
[Rh(cod)₂]BF₄ (2.5 mol%)
-
1,2-Bis(dicyclohexylphosphino)ethane (dcype) for (E)-isomer OR Xantphos for (Z)-isomer (5.0 mol%)
-
1-Iodobutane (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, a reaction vial is charged with [Rh(cod)₂]BF₄ (2.5 mol%) and the appropriate ligand (dcype for E-isomer, Xantphos for Z-isomer, 5.0 mol%).
-
The vial is sealed, removed from the glovebox, and DMF is added via syringe.
-
Non-1-en-3-yne (1.0 equiv) and 1-iodobutane (1.5 equiv) are then added.
-
The reaction mixture is stirred at 110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound isomer.
An Established Method: Hydrozirconation-Iodination with Schwartz's Reagent
This classical two-step, one-pot procedure is a reliable method for the synthesis of (E)-vinyl iodides.[1]
Materials:
-
Non-1-en-3-yne (1.0 equiv)
-
Schwartz's Reagent (Cp₂ZrHCl) (1.2 equiv)
-
Iodine (I₂) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a stirred suspension of Schwartz's Reagent (1.2 equiv) in anhydrous THF at room temperature under an inert atmosphere, a solution of non-1-en-3-yne (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours, during which the suspension becomes a clear solution.
-
The solution is then cooled to -78 °C, and a solution of iodine (1.2 equiv) in THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with saturated aqueous sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (E)-1-iodonon-1-en-3-yne.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations in both the novel and established synthetic routes.
References
Comparing different palladium catalysts for Sonogashira coupling.
An Objective Comparison of Palladium Catalysts for Sonogashira Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of natural products, pharmaceuticals, and advanced materials.[2] The choice of palladium catalyst is crucial for the efficiency and substrate scope of the Sonogashira coupling. This guide provides a detailed comparison of various palladium catalysts, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Sonogashira coupling is influenced by factors such as the nature of the ligands, the oxidation state of the palladium, and the reaction conditions. Below is a summary of the performance of several commonly used palladium catalysts in the Sonogashira coupling of iodobenzene and phenylacetylene, a representative reaction.
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1 | CuI (2 mol%) | Et₃N | DMF | RT | 18 | 95 | [3] |
| PdCl₂(PPh₃)₂ | 2 | CuI (2.1 mol%) | Et₃N | THF | RT | 1.5 | 97 | [4] |
| PdCl₂(PPh₃)₂ | 1 | CuI (2 mol%) | DBU | Toluene | 80 | 18 | 88 | [3] |
| Pd(OAc)₂ | 0.1 | None | DABCO | DMF | 100 | 12 | 92 | [5] |
| [DTBNpP]Pd(crotyl)Cl | 2.5 | None | TMP | DMSO | RT | 2 | 92 | [6] |
| PdCl₂(piperidine-p-MeOAAF)₂ | 1 | CuI (2 mol%) | DBU | Toluene | 80 | 18 | 99 | [3] |
Note: The presented data is for the coupling of iodobenzene with phenylacetylene. Performance may vary with different substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
General Procedure for Sonogashira Coupling with PdCl₂(PPh₃)₂[4]
To a two-necked flask under a nitrogen atmosphere, add iodobenzene (1.09 mL, 9.80 mmol, 1.0 equiv.), phenylacetylene (1.18 mL, 10.7 mmol, 1.1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (137 mg, 0.195 mmol, 2.0 mol%), copper(I) iodide (40 mg, 0.210 mmol, 2.1 mol%), anhydrous tetrahydrofuran (40 mL), and triethylamine (1.90 mL, 14.7 mmol, 1.5 equiv.). The mixture is stirred at room temperature for 1.5 hours. After the reaction is complete, it is quenched with water (20 mL). The organic layer is separated, washed with brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane) to yield diphenylacetylene.
Copper-Free Sonogashira Coupling with Pd(OAc)₂[5]
In a reaction vessel, combine the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (3.0 equiv) in dimethylformamide (DMF). To this mixture, add palladium(II) acetate (0.01-2 mol%). The reaction is stirred under aerobic conditions at the desired temperature. Upon completion, the reaction mixture is worked up by standard procedures to isolate the cross-coupled product.
Room-Temperature Copper-Free Sonogashira Coupling with [DTBNpP]Pd(crotyl)Cl[6]
In a glovebox, a vial is charged with the aryl bromide (0.5 mmol, 1.0 equiv), the alkyne (0.8 mmol, 1.6 equiv), [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol, 2.0 equiv) in dimethyl sulfoxide (DMSO) (2.5 mL). The reaction mixture is stirred at room temperature for the specified time. After completion, the reaction is quenched and the product is isolated and purified.
Catalytic Cycle and Experimental Workflow
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and, in the traditional method, a copper co-catalyst. The general mechanism is depicted below.
Caption: Catalytic cycles for the copper-co-catalyzed and copper-free Sonogashira coupling.
The diagram illustrates the key steps in the Sonogashira reaction. In the palladium cycle, a Pd(0) species undergoes oxidative addition with the aryl/vinyl halide. This is followed by transmetalation with a copper acetylide (in the copper-co-catalyzed pathway) or direct reaction with the alkyne followed by deprotonation (in the copper-free pathway). The final step is reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1]
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
This workflow outlines the standard laboratory procedure for performing a Sonogashira coupling, from setting up the reaction to isolating and characterizing the final product. Following these steps systematically is crucial for achieving reproducible and high-yielding results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Regioselective Synthesis of Substituted Enynes
For Researchers, Scientists, and Drug Development Professionals
The regioselective synthesis of substituted enynes is a cornerstone of modern organic chemistry, providing access to versatile building blocks for natural product synthesis, medicinal chemistry, and materials science. The ability to control the precise placement of functional groups in these conjugated systems is paramount for their application. This guide provides an objective comparison of prevalent catalytic systems for the regioselective synthesis of substituted enynes, supported by experimental data and detailed protocols.
Overview of Catalytic Systems
Transition metal catalysis is the most powerful tool for the synthesis of 1,3-enynes, with palladium, rhodium, and gold catalysts being the most extensively studied.[1] The choice of catalyst and ligand plays a crucial role in determining the regioselectivity of the reaction, which can lead to either head-to-head or head-to-tail coupled products.
Comparative Performance of Catalytic Systems
The following tables summarize the performance of different catalytic systems in the regioselective synthesis of substituted enynes, focusing on yield and regioselectivity.
Table 1: Palladium-Catalyzed Sonogashira Coupling for the Synthesis of 1,3-Enynes
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, is a widely used method for constructing C(sp²)-C(sp) bonds.[2]
| Entry | Aryl/Vinyl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Regioisomeric Ratio | Reference |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 95 | >99:1 | [3] |
| 2 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 95 | >99:1 | [3] |
| 3 | (E)-1-Iodo-1-hexene | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 85 | >99:1 | [2] |
| 4 | (Z)-1-Bromo-1-hexene | Phenylacetylene | Pd₂(dba)₃ / P(o-tol)₃ | Cs₂CO₃ | Dioxane | 82 | >99:1 | [2] |
Table 2: Rhodium-Catalyzed Enyne Cycloisomerization
Rhodium catalysts are particularly effective in promoting the cycloisomerization of 1,6-enynes to form cyclic dienes with high endo-selectivity.[1]
| Entry | Substrate (1,6-Enyne) | Catalyst | Ligand | Solvent | Yield (%) | Regioisomeric Ratio (endo:exo) | Reference |
| 1 | N-Tosyl-N-(2-ethynylphenyl)allylamine | [Rh(COD)Cl]₂ | P(4-FC₆H₄)₃ | DMF | 92 | >99:1 | [1] |
| 2 | 1-Allyl-2-ethynylbenzene | [Rh(COD)Cl]₂ | PPh₃ | Toluene | 88 | 95:5 | [4] |
| 3 | Diethyl diallyl(propargyl)malonate | [Rh(COD)₂]BF₄ | (S)-BINAP | DCE | 85 | >99:1 (92% ee) | [5] |
| 4 | N-Allyl-N-(prop-2-yn-1-yl)tosylamide | [Rh((S)-BINAP)]SbF₆ | - | DCE | 86 | >99:1 (>99% ee) | [4] |
Table 3: Gold-Catalyzed Enyne Cycloisomerization
Gold catalysts, particularly Au(I) complexes, are highly effective for a variety of enyne cyclizations, often proceeding through different mechanistic pathways than palladium or rhodium.[6]
| Entry | Substrate | Catalyst | Ligand | Solvent | Yield (%) | Product Type | Reference |
| 1 | 1,6-Enyne | [Au(IPr)]Cl / AgSbF₆ | IPr | CH₂Cl₂ | 95 | Bicyclo[3.1.0]hexane | [7] |
| 2 | 1,6-Enyne with internal alkene | [Au(Johnphos)]NTf₂ | Johnphos | DCE | 88 | Skeletal rearrangement | [7] |
| 3 | Allenyne | [Au(PPh₃)]Cl / AgOTf | PPh₃ | Toluene | 90 | Fused cyclopropane | [8] |
| 4 | o-Cyclopropylidenemethyl-o'-alkynylbiaryl | [Au(IPr)]SbF₆ | IPr | Dioxane | 85 | Polycyclic scaffold | [9] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Sonogashira Coupling[3][10]
To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon) are added the aryl or vinyl halide (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). The tube is evacuated and backfilled with the inert gas three times. Anhydrous triethylamine (5 mL) is then added via syringe. The reaction mixture is stirred at room temperature for 2-12 hours and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite. The filtrate is washed with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Rhodium-Catalyzed Enyne Cycloisomerization[1][4]
In a glovebox, a vial is charged with [Rh(COD)Cl]₂ (0.025 mmol, 5 mol% Rh) and the desired phosphine ligand (0.1 mmol, 10 mol%). Anhydrous solvent (e.g., DMF or toluene, 2 mL) is added, and the mixture is stirred for 10 minutes. The 1,6-enyne substrate (0.5 mmol) is then added as a solution in the same solvent (1 mL). The vial is sealed and heated to the desired temperature (e.g., 85 °C) for the specified time (typically 2-16 hours). After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the cyclized product.
General Procedure for Gold-Catalyzed Enyne Cycloisomerization[7]
To a solution of the enyne substrate (0.2 mmol) in an anhydrous solvent (e.g., CH₂Cl₂ or DCE, 2 mL) is added the gold catalyst (e.g., [Au(IPr)]Cl, 0.004 mmol, 2 mol%) and a silver salt cocatalyst (e.g., AgSbF₆, 0.004 mmol, 2 mol%) under an inert atmosphere. The reaction mixture is stirred at room temperature or heated as required, and the reaction progress is monitored by TLC. Upon completion, the mixture is filtered through a short pad of silica gel, eluting with a suitable solvent. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Mechanistic Pathways and Visualization
The regioselectivity in enyne synthesis is dictated by the mechanistic pathway of the catalytic cycle. The following diagrams, generated using Graphviz, illustrate the key steps in palladium-, rhodium-, and gold-catalyzed reactions.
Conclusion
The choice of catalytic system for the regioselective synthesis of substituted enynes depends on the desired product and the nature of the starting materials. Palladium catalysis, particularly the Sonogashira coupling, is a robust and versatile method for the synthesis of linear 1,3-enynes with excellent control of regioselectivity.[2] Rhodium catalysts are highly effective for the cycloisomerization of 1,6-enynes, providing access to cyclic dienes with high endo-selectivity.[1][4] Gold catalysts offer unique reactivity, enabling a variety of cyclization and rearrangement reactions of enynes that are often not accessible with other metals.[6][7] This guide provides a starting point for researchers to select the most appropriate catalytic system for their synthetic needs and to design and execute these powerful transformations.
References
- 1. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. Rhodium-Catalyzed Asymmetric Enyne Cycloisomerization of Terminal Alkynes abd Formal Total Synthesis of (−) Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Rhodium-Catalyzed Cycloisomerization of (E)-1,6-Enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gold-catalyzed cycloisomerizations of enynes: A mechanistic perspective - ICIQ [iciq.org]
- 7. researchgate.net [researchgate.net]
- 8. Gold(I)-Catalyzed Cascade Cyclization Reactions of Allenynes for the Synthesis of Fused Cyclopropanes and Acenaphthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Stereochemical Assignment of Enyne Products
A comprehensive comparison of leading analytical techniques for the unambiguous determination of stereochemistry in enyne-containing molecules.
For researchers and professionals in drug development and natural product synthesis, the precise determination of the stereochemical configuration of enyne products is a critical step. The three-dimensional arrangement of atoms in these molecules can profoundly influence their biological activity and pharmacological properties. This guide provides an objective comparison of the most common and powerful methods for stereochemical assignment of enynes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique.
Comparison of Analytical Methods
The selection of a method for stereochemical assignment depends on several factors, including the nature of the enyne product (e.g., crystallinity, presence of specific functional groups), the amount of sample available, and the instrumentation at hand. The following table summarizes the key aspects of the leading techniques.
| Method | Principle | Sample Requirements | Information Obtained | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal (typically 0.1-0.5 mm) | Absolute configuration, solid-state conformation, bond lengths, and angles | Unambiguous and definitive assignment of absolute stereochemistry | Crystal growth can be challenging or impossible for some compounds; provides solid-state conformation which may differ from solution conformation |
| Mosher's Method (NMR) | Derivatization with chiral Mosher's acid (MTPA) to form diastereomers, followed by ¹H NMR analysis of chemical shift differences (Δδ) | Small amount of sample with a hydroxyl or primary/secondary amine group | Absolute configuration of the stereocenter bearing the hydroxyl/amine group | Relatively simple and requires standard NMR instrumentation; applicable to non-crystalline samples in solution | Requires a derivatizable functional group near the stereocenter; can be complicated by conformational flexibility and overlapping signals |
| J-Based Configuration Analysis (NMR) | Analysis of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine dihedral angles and relative stereochemistry | Sample soluble in a suitable deuterated solvent for NMR analysis | Relative configuration of adjacent stereocenters | Does not require derivatization; provides information about the conformation in solution | Can be complex to interpret for flexible molecules; requires high-resolution NMR data and careful analysis of coupling constants |
| Chiroptical Spectroscopy (VCD/ECD) | Differential absorption of left and right circularly polarized light | Sample in solution; concentration depends on the chromophore | Absolute configuration | Non-destructive and highly sensitive to stereochemistry; applicable to a wide range of chiral molecules in solution | Requires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations |
Experimental Protocols and Data
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive determination of absolute stereochemistry.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of the enyne product are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions and absolute configuration are determined.
Example Data:
In a study on the bromoetherification of enynes, the stereochemical outcome was unequivocally determined by X-ray crystallographic studies of the resulting bromoallenes[1]. The analysis provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters in the crystal lattice.
Mosher's Method
This NMR-based technique is a powerful tool for assigning the absolute configuration of secondary alcohols and amines.
Experimental Protocol:
-
Derivatization: The chiral enyne alcohol is treated separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl (MTPA) chloride (Mosher's acid chloride) to form the corresponding diastereomeric Mosher's esters.
-
NMR Analysis: ¹H NMR spectra of both diastereomeric esters are recorded.
-
Data Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each proton. A consistent positive or negative sign for the Δδ values on one side of the stereocenter relative to the other allows for the assignment of the absolute configuration based on the established Mosher's model.
Illustrative ¹H NMR Data for Mosher's Esters (Hypothetical Enyne Alcohol):
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 5.95 | 5.92 | +0.03 |
| H-4 | 2.50 | 2.55 | -0.05 |
| H-5 | 2.10 | 2.18 | -0.08 |
In this hypothetical example, the positive Δδ for H-2 and negative Δδ values for H-4 and H-5 would indicate a specific absolute configuration at C-3 based on the Mosher's model.
J-Based Configuration Analysis
This method utilizes NMR coupling constants to deduce the relative stereochemistry of adjacent chiral centers.
Experimental Protocol:
-
High-Resolution NMR: High-quality 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) are acquired to assign all relevant proton and carbon signals and measure the homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants.
-
Conformational Analysis: The magnitudes of the measured coupling constants are used to determine the dihedral angles between adjacent protons and between protons and carbons.
-
Stereochemical Assignment: By comparing the experimentally determined dihedral angles with those predicted for different possible stereoisomers, the relative configuration of the stereocenters can be assigned[2][3].
Typical Coupling Constants Used in J-Based Analysis:
| Coupling Constant | Typical Value Range (Hz) | Information Gained |
| ³JHH (anti) | 8 - 13 | Dihedral angle ≈ 180° |
| ³JHH (gauche) | 2 - 5 | Dihedral angle ≈ 60° |
| ²JCH / ³JCH | Varies | Provides additional dihedral angle constraints |
Chiroptical Spectroscopy (VCD/ECD)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of polarized light by chiral molecules, providing information about their absolute configuration.
Experimental Protocol:
-
Sample Preparation: A solution of the enyne product is prepared in a suitable solvent.
-
Spectral Acquisition: The VCD or ECD spectrum is recorded on a specialized spectrophotometer.
-
Quantum Chemical Calculations: The experimental spectrum is compared to the theoretically calculated spectrum for a known absolute configuration of the molecule. A match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
Visualizations
Experimental Workflows
Caption: Experimental workflows for the four primary methods of stereochemical assignment.
Method Selection Guide
Caption: A decision tree to guide the selection of the appropriate stereochemical assignment method.
References
A Comparative Guide to the Stability of Haloenynes: A Quantum Chemical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of haloenynes, a class of organic compounds characterized by the presence of a halogen atom bonded to a carbon-carbon triple bond, which is conjugated with a double bond. Understanding the relative stability of these compounds is crucial for designing synthetic routes and predicting their reactivity in various chemical transformations, including those relevant to drug development. This document summarizes findings from quantum chemical calculations and provides insights into the factors governing the stability of these molecules.
Introduction
Haloenynes are versatile building blocks in organic synthesis. The nature of the halogen substituent significantly influences the electronic properties and, consequently, the stability and reactivity of the enyne system. Quantum chemical calculations offer a powerful tool to systematically investigate these effects, providing quantitative data on their thermodynamic properties. This guide compares the stability of fluoro-, chloro-, bromo-, and iodoenynes based on established theoretical principles and methodologies.
Relative Stability of Haloenynes
The stability of haloenynes is primarily governed by the electronic effects of the halogen substituent. These effects can be broadly categorized into inductive effects and hyperconjugation (or resonance). While a single, comprehensive experimental or computational study directly comparing the stability of a full series of 1-halo-1-en-3-ynes was not found in the public domain, the stability trend can be inferred from fundamental principles of physical organic chemistry and computational studies on related halogenated organic molecules.
The general trend in the stability of haloalkenes and haloalkynes suggests that the stability is influenced by a combination of the C-X bond strength and the electronegativity of the halogen. For haloenynes, a similar trend is expected.
Table 1: Predicted Relative Stability and Key Properties of 1-Halo-1-en-3-ynes
| Haloenyne (X-C≡C-CH=CH₂) | C-X Bond Dissociation Energy (kcal/mol, approx.) | Electronegativity of X (Pauling Scale) | Predicted Relative Stability |
| Fluoroenyne (F) | ~116 | 3.98 | Most Stable |
| Chloroenyne (Cl) | ~81 | 3.16 | Moderately Stable |
| Bromoenyne (Br) | ~68 | 2.96 | Less Stable |
| Iodoenyne (I) | ~53 | 2.66 | Least Stable |
Note: The C-X bond dissociation energies are approximate values for haloalkynes and are used here to illustrate the trend. The predicted relative stability is based on the dominant effect of the C-X bond strength.
The stability of the haloenyne molecule is expected to decrease down the halogen group (F > Cl > Br > I). This trend is primarily attributed to the decreasing strength of the carbon-halogen (C-X) bond. The C-F bond is significantly stronger than the C-Cl, C-Br, and C-I bonds, leading to a greater thermodynamic stability for fluoroenynes.
Computational Methodology for Stability Analysis
To provide a framework for researchers interested in performing their own comparative studies, a detailed computational protocol, adapted from established methodologies for halogenated organic compounds, is presented below.
Experimental Protocol: Quantum Chemical Calculations
-
Software: Geometry optimizations and frequency calculations can be performed using quantum chemistry software packages such as Gaussian, Q-Chem, or ORCA.
-
Level of Theory: A common and reliable level of theory for such studies is Density Functional Theory (DFT) with a suitable functional. The B3LYP functional is a popular choice that often provides a good balance between accuracy and computational cost. For higher accuracy, coupled-cluster methods like CCSD(T) can be employed, though they are more computationally demanding.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure of the halogenated compounds.
-
Geometry Optimization: The geometry of each haloenyne molecule should be fully optimized to find the minimum energy structure on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they correspond to true minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: The total electronic energy (E), enthalpy (H), and Gibbs free energy (G) can be calculated from the output of the frequency calculations. The relative stability of the different haloenynes can then be compared based on their relative Gibbs free energies (ΔG).
Visualizing Computational Workflow and Stability Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational analysis and the relationship between halogen properties and haloenyne stability.
A Comparative Guide to Enyne Synthesis: Beyond the Sonogashira Coupling
For researchers, scientists, and professionals in drug development, the construction of enyne motifs is a critical step in the synthesis of numerous biologically active molecules and functional materials. While the Sonogashira coupling has long been a cornerstone for this transformation, its reliance on copper co-catalysts can lead to challenges, including homocoupling of the alkyne and difficulties in purification. This guide provides an objective comparison of prominent alternative methods for the synthesis of enynes from vinyl halides and terminal alkynes, presenting key performance data, detailed experimental protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.
The palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl or aryl halide, known as the Sonogashira coupling, is a powerful and widely used method for the formation of carbon-carbon bonds. However, the classical Sonogashira protocol is not without its drawbacks. The use of a copper(I) co-catalyst, while often accelerating the reaction, can also promote the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to byproduct formation and complicating product purification. Furthermore, the presence of copper can be detrimental to certain sensitive functional groups and may require additional steps for its removal from the final product, a critical consideration in pharmaceutical synthesis.
These limitations have spurred the development of alternative and modified procedures for the efficient synthesis of enynes. This guide will focus on the most significant of these: the Copper-Free Sonogashira coupling, the Negishi coupling, and the Stille coupling. Each method will be evaluated based on its general performance, substrate scope, functional group tolerance, and operational considerations.
Method Comparison: A Quantitative Overview
To facilitate a direct comparison, the following table summarizes the key features and representative performance data for the synthesis of a model enyne, (E)-1,4-diphenylbut-1-en-3-yne, from (E)-β-bromostyrene and phenylacetylene under typical reaction conditions for each method.
| Method | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Classical Sonogashira | Pd(PPh₃)₄ (2 mol%), CuI (5 mol%) | Et₃N | THF | RT | 2 | ~95 | High yields, mild conditions. | Alkyne homocoupling, copper toxicity.[1] |
| Copper-Free Sonogashira | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | Cs₂CO₃ | Dioxane | 80 | 12 | ~90 | Avoids homocoupling and copper contamination.[2][3][4][5] | Often requires higher temperatures and longer reaction times. |
| Negishi Coupling | Pd(PPh₃)₄ (5 mol%) | None | THF | RT | 4 | ~85 | High functional group tolerance, no base required.[6][7] | Requires pre-formation of air- and moisture-sensitive organozinc reagents. |
| Stille Coupling | Pd(PPh₃)₄ (5 mol%) | None | Toluene | 100 | 16 | ~80 | Tolerates a wide range of functional groups. | Stoichiometric amounts of toxic organotin reagents and byproducts. |
In-Depth Analysis of Alternative Methodologies
Copper-Free Sonogashira Coupling
The most direct alternative to the classical method, the copper-free Sonogashira coupling, mitigates the primary issues of alkyne homocoupling and copper contamination. This is achieved by employing a palladium catalyst in the presence of a base, without the addition of a copper co-catalyst.
Mechanism: The catalytic cycle is believed to proceed through a monoligated palladium(0) species, which is more reactive in the oxidative addition to the vinyl halide. The subsequent steps involve coordination of the alkyne, deprotonation by the base to form a palladium-acetylide complex, and finally, reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst.
Advantages:
-
Eliminates the formation of Glaser-Hay homocoupling byproducts.[2][3][4][5]
-
Avoids the use of toxic copper salts, simplifying purification and making it more suitable for pharmaceutical applications.
-
Generally exhibits good functional group tolerance.
Disadvantages:
-
Often requires higher reaction temperatures and longer reaction times compared to the copper-co-catalyzed version.
-
The choice of palladium ligand and base can be critical for achieving high yields.
Negishi Coupling
The Negishi coupling offers a powerful and versatile alternative for the formation of C(sp²)-C(sp) bonds. This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. For enyne synthesis, this translates to the coupling of an alkynylzinc reagent with a vinyl halide.
Mechanism: The catalytic cycle begins with the oxidative addition of the vinyl halide to the Pd(0) catalyst. This is followed by transmetalation, where the alkynyl group is transferred from the zinc reagent to the palladium center. The final step is reductive elimination, which forms the enyne product and regenerates the Pd(0) catalyst.
Advantages:
-
Organozinc reagents are among the most reactive organometallics, often leading to high yields.
-
Exhibits excellent functional group tolerance, including esters, ketones, and nitriles.[6][7]
-
The reaction proceeds without the need for a base.
Disadvantages:
-
Requires the pre-formation of alkynylzinc reagents, which are sensitive to air and moisture, adding an extra synthetic step.
-
The handling of pyrophoric reagents like n-butyllithium, often used to generate the organozinc species, requires careful technique.
Stille Coupling
The Stille coupling involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide. In the context of enyne synthesis, an alkynylstannane is coupled with a vinyl halide.
Mechanism: The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition of the vinyl halide to Pd(0), followed by transmetalation of the alkynyl group from the tin reagent to the palladium complex, and concluding with reductive elimination to afford the enyne product.
Advantages:
-
Organostannanes are generally stable to air and moisture and can be purified by chromatography.
-
The reaction tolerates a wide variety of functional groups.
Disadvantages:
-
The primary drawback is the high toxicity of organotin compounds and the difficulty in removing the stoichiometric tin byproducts from the reaction mixture.
-
The transfer of the alkynyl group from tin can sometimes be slow, requiring higher reaction temperatures.
Experimental Protocols
General Procedure for Copper-Free Sonogashira Coupling of a Vinyl Halide
To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the vinyl halide (1.0 mmol), the terminal alkyne (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. The base (e.g., Cs₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., dioxane, 5 mL) are then added. The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
General Procedure for Negishi Coupling for Enyne Synthesis
Preparation of the Alkynylzinc Reagent: To a solution of the terminal alkyne (1.1 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to 0 °C and stirred for an additional 30 minutes. A solution of anhydrous zinc chloride (1.1 mmol) in THF (2 mL) is then added, and the mixture is stirred for 1 hour at room temperature.
Coupling Reaction: To a separate flame-dried Schlenk tube containing the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) is added a solution of the vinyl halide (1.0 mmol) in anhydrous THF (5 mL). The freshly prepared solution of the alkynylzinc reagent is then transferred to this mixture via cannula. The reaction is stirred at room temperature and monitored by TLC or GC-MS. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Stille Coupling for Enyne Synthesis
In a flame-dried Schlenk tube, the vinyl halide (1.0 mmol), the alkynylstannane (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 10 mL) under an inert atmosphere. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed, as indicated by TLC or GC-MS analysis. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified directly by column chromatography on silica gel to afford the enyne product.
Visualizing the Catalytic Cycles
To illustrate the fundamental steps of these coupling reactions, the following diagrams depict the catalytic cycles.
Conclusion
The choice of method for enyne synthesis is highly dependent on the specific substrate, the presence of other functional groups, and practical considerations such as the availability and handling of reagents. While the classical Sonogashira coupling remains a highly efficient method, its copper-free variant offers a significant advantage in terms of product purity and ease of workup. For substrates with sensitive functional groups that may not be compatible with the basic conditions of the Sonogashira reaction, the Negishi coupling provides a powerful, base-free alternative, albeit with the requirement of preparing organozinc reagents. The Stille coupling also boasts broad functional group compatibility but is hampered by the toxicity of the tin reagents. By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate strategy to achieve their synthetic goals in an efficient and reliable manner.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. uwindsor.ca [uwindsor.ca]
Purity Assessment of Synthesized 1-iodonon-1-en-3-yne: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for assessing the purity of synthesized 1-iodonon-1-en-3-yne, a key building block in various research and development applications, including bioorthogonal chemistry. We present experimental data and detailed protocols for the most relevant analytical techniques, alongside a discussion of potential impurities and a comparison with alternative compounds.
Synthesis and Potential Impurities
The synthesis of this compound typically involves a multi-step process. A common strategy is the hydrozirconation of a terminal alkyne, followed by iodination to form the vinyl iodide. This intermediate is then coupled with another terminal alkyne, such as pent-1-yne, via a Sonogashira or Negishi coupling reaction to yield the final enyne product.
Potential Impurities:
During the synthesis, several impurities can arise, including:
-
Starting materials: Unreacted vinyl iodide or pent-1-yne.
-
Homocoupling products: Dimerization of pent-1-yne (dec-5-yne) or the vinyl iodide.
-
Isomers: (Z)-1-iodonon-1-en-3-yne or other constitutional isomers.
-
Solvent and reagent residues: Residual solvents, catalyst (e.g., palladium, copper), and other reagents used in the synthesis.
The presence of these impurities can significantly impact the reactivity and biological activity of this compound in downstream applications. Therefore, rigorous purity assessment is crucial.
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment of this compound.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and purity determination. Quantitative ¹H NMR (qNMR) is particularly valuable for assessing the absolute purity of a sample.[1][2][3][4][5]
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl H (α to I) | 6.5 - 7.0 (d) | 80 - 85 |
| Vinyl H (β to I) | 6.0 - 6.5 (dt) | 140 - 145 |
| Allylic CH₂ | 2.2 - 2.5 (t) | 20 - 25 |
| Other Alkyl CH₂ | 1.2 - 1.6 (m) | 20 - 35 |
| Terminal CH₃ | 0.8 - 1.0 (t) | 13 - 15 |
| Alkynyl C | - | 85 - 95 |
| Alkynyl C | - | 75 - 85 |
Note: Predicted values. Actual shifts may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of the compound and to identify impurities based on their fragmentation patterns. The presence of iodine results in a characteristic isotopic pattern that can aid in identification.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture.[6] For a non-polar compound like this compound, a reversed-phase HPLC method is typically employed.
Table 2: Comparison of Purity Assessment Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Structural confirmation, identification of proton-containing impurities, quantitative purity assessment (qNMR).[1][3] | Non-destructive, provides detailed structural information, highly accurate for quantification.[1][5] | May not detect non-proton-containing impurities, can be less sensitive than chromatographic methods for trace impurities. |
| ¹³C NMR | Confirmation of carbon skeleton, detection of carbon-containing impurities. | Provides detailed structural information. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| GC-MS | Molecular weight confirmation, identification of volatile impurities based on fragmentation patterns.[7] | High sensitivity and separation efficiency for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV | Separation and quantification of impurities with a UV chromophore.[4][6] | High sensitivity, excellent quantitative capabilities, applicable to a wide range of compounds.[6] | Requires a UV-active chromophore, may not detect all impurities. |
Experimental Protocols
General Synthesis Workflow
Caption: General workflow for the synthesis and purity assessment of this compound.
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.
-
Solvent Addition: Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Protocol 2: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 60% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the enyne chromophore absorbs (e.g., 230 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternatives in Bioorthogonal Chemistry
This compound can be utilized as a bioorthogonal handle due to the reactivity of the vinyl iodide and the alkyne. However, other bioorthogonal reagents offer different reaction kinetics and functionalities.
Table 3: Comparison of this compound with Alternative Bioorthogonal Reagents
| Reagent | Bioorthogonal Reaction | Key Features |
| This compound | Sonogashira coupling, potentially others | Dual functionality (vinyl iodide and alkyne) allows for sequential or dual labeling. |
| Terminal Alkynes | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Robust and widely used "click" reaction.[8] |
| Strained Alkynes (e.g., cyclooctynes) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live-cell imaging.[9] |
| Tetrazines | Inverse-electron-demand Diels-Alder with strained alkenes/alkynes | Extremely fast reaction kinetics.[10] |
Logical Relationship of Bioorthogonal Reactions
Caption: Common bioorthogonal reactions and their respective reactive partners.
Conclusion
A thorough purity assessment of synthesized this compound is essential for its reliable application in research and development. A multi-technique approach combining NMR spectroscopy for structural verification and quantification, and chromatographic methods like HPLC and GC-MS for separation and identification of impurities, is highly recommended. The choice of an alternative bioorthogonal reagent will depend on the specific requirements of the application, such as reaction kinetics and the need for a copper-free system. This guide provides the foundational knowledge and protocols to enable researchers to confidently assess the purity of this important synthetic building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Method for Analysis of Iodide on Primesep B Column | SIELC Technologies [sielc.com]
- 4. [PDF] Peak purity analysis in HPLC and CE using diode-array technology Application | Semantic Scholar [semanticscholar.org]
- 5. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
A Spectroscopic Comparison of E and Z Isomers of 1-Iodonon-1-en-3-yne: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of the (E) and (Z) isomers of 1-iodonon-1-en-3-yne. Aimed at researchers, scientists, and professionals in drug development, this document summarizes predicted quantitative data based on established spectroscopic principles and analogous compounds, outlines detailed experimental protocols for their synthesis and analysis, and includes visualizations to clarify the experimental workflow.
Introduction
The geometric isomerism of vinyl halides, such as the (E) and (Z) isomers of this compound, plays a crucial role in determining the stereochemical outcome of subsequent chemical transformations. These compounds are valuable intermediates in organic synthesis, particularly in cross-coupling reactions where the geometry of the double bond is retained in the final product. A thorough spectroscopic characterization is therefore essential for unambiguous identification and for ensuring the stereochemical purity of these isomers. This guide presents a predictive comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted spectroscopic data for the (E) and (Z) isomers of this compound. These predictions are based on established principles of NMR and IR spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Proton | (E)-1-iodonon-1-en-3-yne | (Z)-1-iodonon-1-en-3-yne |
| H-1 | ~6.8 ppm (d, J ≈ 14.5 Hz) | ~6.5 ppm (d, J ≈ 7.5 Hz) |
| H-2 | ~6.2 ppm (dt, J ≈ 14.5, 2.0 Hz) | ~6.9 ppm (dt, J ≈ 7.5, 2.0 Hz) |
| H-5 | ~2.3 ppm (t, J ≈ 7.0 Hz) | ~2.3 ppm (t, J ≈ 7.0 Hz) |
| H-6 | ~1.5 ppm (sext, J ≈ 7.0 Hz) | ~1.5 ppm (sext, J ≈ 7.0 Hz) |
| H-7 | ~1.3 ppm (m) | ~1.3 ppm (m) |
| H-8 | ~1.3 ppm (m) | ~1.3 ppm (m) |
| H-9 | ~0.9 ppm (t, J ≈ 7.2 Hz) | ~0.9 ppm (t, J ≈ 7.2 Hz) |
d: doublet, t: triplet, q: quartet, m: multiplet, dt: doublet of triplets, sext: sextet
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Carbon | (E)-1-iodonon-1-en-3-yne | (Z)-1-iodonon-1-en-3-yne |
| C-1 | ~80 ppm | ~78 ppm |
| C-2 | ~145 ppm | ~143 ppm |
| C-3 | ~95 ppm | ~97 ppm |
| C-4 | ~85 ppm | ~84 ppm |
| C-5 | ~20 ppm | ~20 ppm |
| C-6 | ~31 ppm | ~31 ppm |
| C-7 | ~28 ppm | ~28 ppm |
| C-8 | ~22 ppm | ~22 ppm |
| C-9 | ~14 ppm | ~14 ppm |
Table 3: Predicted IR Spectroscopic Data (Liquid Film)
| Functional Group | Vibrational Mode | (E)-Isomer (cm⁻¹) | (Z)-Isomer (cm⁻¹) |
| C-H (vinylic) | Stretch | ~3050 | ~3050 |
| C≡C | Stretch | ~2210 (weak) | ~2215 (weak) |
| C=C | Stretch | ~1610 | ~1615 |
| =C-H (trans) | Bend (out-of-plane) | ~950 (strong) | - |
| =C-H (cis) | Bend (out-of-plane) | - | ~700 (strong) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Proposed Fragment | Comments |
| 262 | [M]⁺ | Molecular ion peak. |
| 135 | [M-I]⁺ | Loss of iodine radical, expected to be a prominent peak. |
| Various | [CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺, etc. | Fragmentation of the nonyl chain. |
Experimental Protocols
Stereoselective Synthesis of (E)- and (Z)-1-Iodonon-1-en-3-yne
A plausible synthetic route to the target compounds involves the stereoselective hydroiodination of a suitable enyne precursor.
1. Synthesis of (E)-1-Iodonon-1-en-3-yne (via Hydrozirconation-Iodination):
-
Reaction: To a solution of non-1-en-3-yne (1.0 eq) in dry THF at 0 °C is added Schwartz's reagent (Cp₂ZrHCl, 1.1 eq). The reaction mixture is stirred at room temperature for 1 hour. The resulting vinylzirconocene is then cooled to -78 °C and a solution of iodine (1.2 eq) in dry THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with diethyl ether. The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution, brine, and dried over anhydrous MgSO₄. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-1-iodonon-1-en-3-yne.
2. Synthesis of (Z)-1-Iodonon-1-en-3-yne (via Radical Hydroiodination):
-
Reaction: To a solution of non-1-en-3-yne (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C is added a source of hydriodic acid (HI), which can be generated in situ. The reaction is initiated using a radical initiator like AIBN and is typically carried out under inert atmosphere. The reaction progress is monitored by TLC.
-
Work-up and Purification: Similar work-up and purification procedures as for the (E)-isomer are followed to isolate the pure (Z)-1-iodonon-1-en-3-yne. The stereoselectivity of this reaction can be influenced by the choice of solvent and reaction conditions.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using a thin film of the neat compound on a NaCl plate.
-
Mass Spectrometry: Mass spectra are obtained on a mass spectrometer with electron ionization (EI) at 70 eV.
Visualization of Experimental Workflow
Caption: Synthetic workflow for the preparation and analysis of E and Z isomers.
Discussion of Spectroscopic Differences
The primary distinguishing features between the (E) and (Z) isomers of this compound are found in their ¹H NMR and IR spectra.
-
¹H NMR Spectroscopy: The most reliable method for differentiating the two isomers is the measurement of the vicinal coupling constant (³J) between the vinylic protons (H-1 and H-2). For the (E)-isomer, this coupling constant is expected to be significantly larger (typically 12-18 Hz) than for the (Z)-isomer (typically 6-10 Hz). Additionally, the chemical shifts of the vinylic protons are expected to differ due to the different spatial relationship with the iodine atom and the rest of the molecule. In the (Z)-isomer, H-2 is expected to be more deshielded and appear at a lower field compared to the (E)-isomer due to the through-space deshielding effect of the cis-iodine atom.
-
¹³C NMR Spectroscopy: The chemical shifts of the vinylic carbons (C-1 and C-2) are also expected to show minor differences between the two isomers. The carbon atom cis to the iodine in the Z-isomer may experience a slight shielding effect (upfield shift) compared to the trans-carbon in the E-isomer, a phenomenon known as the γ-gauche effect.
-
Infrared Spectroscopy: The out-of-plane C-H bending vibration is highly diagnostic for the substitution pattern of an alkene. The (E)-isomer is expected to show a strong absorption band around 950 cm⁻¹, characteristic of a trans-disubstituted alkene. Conversely, the (Z)-isomer should exhibit a strong band in the region of 700 cm⁻¹, indicative of a cis-disubstituted alkene. The C≡C and C=C stretching frequencies are not expected to differ significantly between the two isomers.
-
Mass Spectrometry: The mass spectra of the (E) and (Z) isomers are expected to be very similar, if not identical, as they are stereoisomers. The fragmentation patterns will be dictated by the functional groups present, with the loss of the iodine atom being a likely and prominent fragmentation pathway.
Conclusion
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
